Product packaging for 2-Amino-2-(3-fluorophenyl)acetonitrile(Cat. No.:CAS No. 118880-96-9)

2-Amino-2-(3-fluorophenyl)acetonitrile

Katalognummer: B180583
CAS-Nummer: 118880-96-9
Molekulargewicht: 150.15 g/mol
InChI-Schlüssel: MEMUVHAYYFDVIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Amino-2-(3-fluorophenyl)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2 B180583 2-Amino-2-(3-fluorophenyl)acetonitrile CAS No. 118880-96-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-2-(3-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMUVHAYYFDVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Amino-2-(3-fluorophenyl)acetonitrile chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties of 2-Amino-2-(3-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on this compound. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Much of the quantitative data presented is for isomeric or closely related compounds and should be used for reference with caution.

Introduction

This compound is a fluorinated aminonitrile compound. The introduction of a fluorine atom onto the phenyl ring can significantly alter the physicochemical and metabolic properties of the molecule, making it a compound of interest in medicinal chemistry and drug discovery. This guide provides a consolidated overview of its chemical properties, synthesis, and available data, while also highlighting the current gaps in knowledge.

Chemical and Physical Properties

Detailed experimental data for this compound is scarce. The following tables summarize the available information for the target compound and provide data for related isomers and precursors for comparative purposes.

Table 1: Core Properties of this compound
PropertyValueSource
CAS Number 118880-96-9[1][2][3]
Molecular Formula C₈H₇FN₂[2][4]
Molecular Weight 150.15 g/mol [2][4]
Canonical SMILES C1=CC(=CC(=C1)F)C(C#N)NN/A
InChI Key N/AN/A
Appearance Not ReportedN/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Not ReportedN/A
Table 2: Comparative Properties of Related Compounds
Property2-Amino-2-(4-fluorophenyl)acetonitrile2-[(3-Fluorophenyl)amino]acetonitrile2-(3-Fluorophenyl)acetonitrile
CAS Number 129592-99-064204-53-1501-00-8
Molecular Formula C₈H₈BrNO₂ (Note: Likely an error in the source)C₈H₇FN₂C₈H₆FN
Molecular Weight 230.059 g/mol (Note: Likely an error in the source)150.15 g/mol 135.138 g/mol
Melting Point 273-274 °CNot ReportedNot Reported
Boiling Point 363.2 °C at 760 mmHgNot Reported226.8 °C at 760 mmHg
Density 1.673 g/cm³Not Reported1.1 g/cm³
Flash Point 173.5 °CNot Reported83.1 °C
Source [1][4][5]

Synthesis and Purification

Experimental Protocols

Generalized Strecker Synthesis Protocol (Proposed):

  • Imine Formation: 3-Fluorobenzaldehyde is reacted with ammonia or an ammonia source (e.g., ammonium chloride) to form the corresponding imine in situ. The reaction is typically carried out in a suitable solvent such as methanol or ethanol.

  • Cyanation: A cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The cyanide ion attacks the imine carbon to form the α-aminonitrile.

  • Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A flow synthesis approach has also been mentioned for this compound, involving the reaction of (3-fluorophenyl)methanamine with TMSCN in the presence of TBAF and TPP in THF within a photoreactor at -50 °C, followed by flash chromatography.[6]

Reactivity and Stability

  • Stability: Aminonitriles can be unstable, particularly in the presence of strong acids or bases, which can lead to hydrolysis of the nitrile group to a carboxylic acid or an amide. The presence of both a nucleophilic amino group and an electrophilic nitrile group can potentially lead to self-reaction or decomposition under certain conditions.

  • Reactivity: The primary amino group can undergo typical amine reactions such as acylation, alkylation, and salt formation. The nitrile group can be hydrolyzed, reduced to an amine, or reacted with organometallic reagents.

Spectral Data

No specific experimental spectral data (NMR, IR, MS) for this compound has been found in the searched literature. Researchers are advised to obtain analytical data upon synthesis or acquisition of this compound.

Biological Activity and Signaling Pathways

There is currently no information available in the reviewed literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

Visualizations

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an α-aminonitrile, which would be applicable to this compound via a Strecker-type reaction.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 3-Fluorobenzaldehyde + Ammonia Source B Imine Formation (in situ) A->B Solvent (e.g., MeOH) D Reaction Mixture B->D C Cyanide Source (e.g., NaCN) C->D E Quench with Water D->E Crude Product F Extract with Organic Solvent E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This compound is a compound with potential applications in chemical and pharmaceutical research. However, there is a significant lack of publicly available, experimentally determined data regarding its specific chemical properties, detailed synthesis protocols, spectral data, and biological activity. The information provided in this guide is based on available data for related compounds and general chemical principles. It is imperative for researchers working with this compound to perform their own characterization and validation.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthesis pathway for 2-Amino-2-(3-fluorophenyl)acetonitrile, a valuable building block in medicinal chemistry and drug development. The document details a well-established photochemical method, offering a robust and efficient route to this important intermediate.

Introduction

This compound serves as a crucial precursor for the synthesis of various biologically active molecules. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this aminonitrile a compound of high interest. The synthesis pathway detailed herein is a photochemical approach, which offers advantages in terms of reaction conditions and selectivity.

Core Synthesis Pathway: Photochemical Cyanation

The primary synthesis route for this compound is a photochemical cyanation reaction. This method involves the reaction of (3-fluorophenyl)methanamine with a cyanide source, facilitated by a photosensitizer and a catalyst under irradiation. This approach is a modification of the well-known Strecker synthesis, adapted for a continuous flow system, which can offer improved reaction control and scalability.

Reaction Scheme

The overall reaction can be summarized as follows:

(3-fluorophenyl)methanamine + Cyanide Source --(Photocatalyst, Catalyst, Light)--> this compound

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound via the photochemical cyanation method.

ParameterValueReference
Yield Not explicitly stated for this specific compound, but a similar synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile yielded 70%.[1]
Purity High purity is achievable after flash chromatography.[1]
Reaction Time Dependent on the flow rate and reactor volume in a continuous system.[1]
Temperature -50 °C[1]

Experimental Protocol: Photochemical Flow Synthesis

This section provides a detailed experimental protocol for the synthesis of this compound, based on the work by Vukelić (2015).

Materials:

  • (3-fluorophenyl)methanamine

  • Trimethylsilyl cyanide (TMSCN)

  • Tetrabutylammonium fluoride (TBAF) (as a 1 M solution in THF)

  • Tetraphenylporphyrin (TPP)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Equipment:

  • Flow reactor system equipped with a pump and a photoreactor

  • Light source (e.g., UV lamp)

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Solution Preparation: A solution of (3-fluorophenyl)methanamine (1 mmol, 0.41 mL), trimethylsilyl cyanide (TMSCN) (3.5 mmol, 0.438 mL), tetrabutylammonium fluoride (TBAF) (0.14 mmol, 0.140 mL of a 1 M solution in THF), and tetraphenylporphyrin (TPP) (0.0032 mmol, 2 mg) in anhydrous tetrahydrofuran (THF) (10 mL) is prepared.

  • Photochemical Reaction: The prepared solution is pumped through the photoreactor at a controlled flow rate. The reactor is maintained at a temperature of -50 °C and irradiated with a suitable light source.

  • Work-up: After the solution has passed through the reactor, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is purified by flash chromatography on silica gel. The elution is performed with a gradient of hexane:EtOAc (1:10) to dichloromethane (DCM) and then to 1% methanol in DCM.

  • Product Isolation: The fractions containing the pure product are collected and the solvent is evaporated to yield this compound.

Logical Workflow of the Synthesis

The following diagram illustrates the key stages of the photochemical synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Reactants Reactant Solution ((3-fluorophenyl)methanamine, TMSCN, TBAF, TPP in THF) FlowReactor Photochemical Flow Reactor (-50 °C, Light) Reactants->FlowReactor Pumping Workup Solvent Removal (Rotary Evaporation) FlowReactor->Workup Collection Chromatography Flash Chromatography Workup->Chromatography Crude Product FinalProduct This compound Chromatography->FinalProduct Purified Product

Caption: Workflow for the photochemical synthesis of this compound.

Signaling Pathway of the Strecker-type Reaction

The underlying chemical transformation in this synthesis is analogous to the Strecker synthesis. The following diagram outlines the conceptual signaling pathway of this reaction.

StreckerPathway Aldehyde 3-Fluorobenzaldehyde (or precursor) Imine Iminium Ion Intermediate Aldehyde->Imine Condensation Amine Ammonia Source (e.g., from methanamine) Amine->Imine Cyanide Cyanide Source (e.g., TMSCN) Aminonitrile This compound Cyanide->Aminonitrile Imine->Aminonitrile Nucleophilic Attack

Caption: Conceptual pathway of the Strecker-type synthesis of the target aminonitrile.

Conclusion

The photochemical flow synthesis of this compound represents a modern and efficient method for obtaining this valuable synthetic intermediate. The detailed protocol and understanding of the reaction pathway provided in this guide should serve as a valuable resource for researchers in the field of drug discovery and development, enabling the synthesis of novel fluorinated compounds with potential therapeutic applications.

References

In-Depth Technical Guide: 2-Amino-2-(3-fluorophenyl)acetonitrile and its Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-fluorophenyl)acetonitrile is a synthetic organic compound belonging to the class of α-aminonitriles. This scaffold is of significant interest in medicinal chemistry due to its versatile reactivity and its presence in a variety of biologically active molecules. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, structural analogues, and potential therapeutic applications of this compound, with a focus on anticancer and antimicrobial activities.

Synthesis of 2-Amino-2-arylacetonitriles

The primary method for the synthesis of α-aminonitriles is the Strecker synthesis . This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine in the presence of a cyanide source.

General Experimental Protocol: Strecker Synthesis of 2-(Arylamino)-2-phenylacetonitriles

The following is a general procedure adapted from the synthesis of 2-((p-Fluorophenyl)amino)-2-phenylacetonitrile:

  • Aniline derivative (1.0 eq.) and benzaldehyde (1.0 eq.) are combined.

  • A cyanide source is added to the reaction mixture.

  • The reaction is typically carried out in a suitable solvent and may require heating.

  • Upon completion, the reaction is quenched and the product is extracted using an organic solvent.

  • Purification is achieved through column chromatography to yield the desired α-aminonitrile.[1]

A variety of cyanide sources can be employed, and the reaction conditions can be optimized for specific substrates.

Structural Analogues and Biological Activities

The 2-amino-2-phenylacetonitrile core can be readily modified to generate a diverse library of structural analogues. Variations can be introduced at the phenyl ring, the amino group, and the nitrile group, leading to compounds with a wide range of biological activities.

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to this compound.

A series of dichlorophenylacrylonitriles have been identified as lead compounds in the development of novel anticancer agents. For instance, (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (1) and ANI-7 (2) have shown significant cytotoxic effects. Structure-activity relationship (SAR) studies on this class of compounds revealed a preference for hydrophobic substituents on a terminal piperazine moiety. Notably, a fluoro-substituted acrylonitrile derivative (13h ) exhibited lung cancer selectivity with a GI50 of 1.6 µM and a 9.3-fold selectivity over normal cells. Another analogue with a nitrile substitution (13f ) showed breast cancer selectivity with GI50 values ranging from 2.3 to 6.0 µM and up to 20-fold selectivity. This compound was identified as a novel Aryl hydrocarbon Receptor (AhR) ligand and a CYP1A1 activating compound, suggesting that its anticancer effect may be mediated through bioactivation.[2]

A series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles were synthesized and evaluated for their anticancer activities. Among the fluorophenyl derivatives, the 3,5-difluorophenyl compound 1f demonstrated moderate antiproliferative activities. These compounds were found to induce microtubule disruption, centrosome de-clustering, and G2/M cell cycle arrest in melanoma cells.[3]

Table 1: Anticancer Activity of Selected Analogues

Compound IDStructure/DescriptionCancer Cell Line(s)Activity (GI50/IC50)SelectivityReference
13h Fluoro-substituted dichlorophenylacrylonitrileLung Cancer1.6 µM9.3-fold vs. normal cells[2]
13f Nitrile-substituted dichlorophenylacrylonitrileBreast Cancer2.3–6.0 µMUp to 20-fold vs. normal cells[2]
1f 3,5-difluorophenyl-pyranochromene-carbonitrileVariousModerate-[3]
Antimicrobial Activity

The 2-aminonitrile scaffold is also a promising pharmacophore for the development of antimicrobial agents.

A series of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (phenyl) methyl amino] phenyl}-4-Aryl Nicotinonitriles were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The structures of these compounds were confirmed by IR, ¹H-NMR, and mass spectral data.[4]

Experimental Protocols

Synthesis of 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles

A general procedure for the synthesis of this class of compounds is as follows:

  • The corresponding aryl aldehyde (1.0 mmol) and malononitrile (1.0 mmol) are dissolved in acetonitrile (5 mL).

  • A catalytic amount of triethylamine (a few drops) is added, and the mixture is stirred at room temperature.

  • 4-hydroxycoumarin (1.0 mmol) is then added to the reaction mixture.

  • The reaction is stirred for a specified time at room temperature.

  • The resulting precipitate is collected by filtration, washed with acetonitrile and n-hexane, and dried under vacuum.[3]

Visualizations

Logical Relationship of SAR Studies

SAR_Logic Core This compound Core Scaffold Synthesis Chemical Synthesis (e.g., Strecker Reaction) Core->Synthesis is synthesized by Analogue Structural Analogues (e.g., substitutions on phenyl ring, amino group) BioAssay Biological Assays (e.g., Cytotoxicity, MIC) Analogue->BioAssay are tested in Synthesis->Analogue produces Data Quantitative Data (IC50, GI50, MIC) BioAssay->Data generates SAR Structure-Activity Relationship (SAR) Data->SAR informs Mechanism Mechanism of Action (e.g., Target Identification) SAR->Mechanism helps elucidate Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Aldehyde, Amine, Cyanide) Reaction Strecker Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening In vitro Screening (e.g., Anticancer, Antimicrobial) Characterization->Screening Pure Compound DoseResponse Dose-Response Studies Screening->DoseResponse DataAnalysis Data Analysis (IC50/GI50 Determination) DoseResponse->DataAnalysis

References

In-Depth Technical Guide: Stability and Storage of 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-2-(3-fluorophenyl)acetonitrile. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and drug development industries in ensuring the integrity and shelf-life of this compound.

Chemical Stability Profile

This compound is a compound of interest in medicinal chemistry and drug discovery. Understanding its chemical stability is paramount for the reliability of experimental results and the development of stable pharmaceutical formulations.

Based on available safety data sheets and general chemical principles for aminonitriles, the compound is considered chemically stable under standard ambient conditions (room temperature). However, it is susceptible to degradation under stress conditions such as exposure to moisture, extreme pH, oxidative environments, and light.

Key Stability Characteristics:

  • Hydrolytic Stability: The nitrile group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and other degradation products. The presence of the amino group may also influence the molecule's stability in aqueous solutions.

  • Oxidative Stability: The amino group can be a site for oxidation, potentially leading to the formation of various oxidation products.

  • Photostability: Exposure to ultraviolet or visible light may induce degradation.

  • Thermal Stability: The compound is expected to be stable at room temperature, but elevated temperatures can accelerate degradation processes.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationRationale
Temperature Store at room temperature (20-25°C).The compound is generally stable at ambient temperatures. Avoid excessive heat.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation of the amino group.
Moisture Keep container tightly closed in a dry and well-ventilated place.[1]The compound is moisture-sensitive, and hydrolysis of the nitrile group can occur.[1]
Light Keep in a dark place.To prevent photolytic degradation.
Handling Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.To avoid inhalation and contact with skin and eyes.

Quantitative Stability Data (Illustrative)

While specific quantitative stability data for this compound is not publicly available, the following table illustrates the type of data that would be generated from forced degradation studies. The values presented are hypothetical and serve as a template for data presentation.

Stress ConditionParameterTime Point 1Time Point 2Time Point 3Potential Degradants
Acidic Hydrolysis (0.1 M HCl, 60°C) % Assay98.595.290.82-Amino-2-(3-fluorophenyl)acetamide, 2-Amino-2-(3-fluorophenyl)acetic acid
Basic Hydrolysis (0.1 M NaOH, 60°C) % Assay97.192.587.32-Amino-2-(3-fluorophenyl)acetic acid
Oxidative (3% H₂O₂, RT) % Assay99.097.896.1Oxidized derivatives
Photolytic (ICH Q1B Option 2) % Assay99.598.998.2Photodegradation products
Thermal (80°C, dry) % Assay99.298.196.9Thermally induced degradants

Experimental Protocol: Forced Degradation Study

The following protocol outlines a general procedure for conducting a forced degradation study on this compound. This protocol is based on established guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] The goal is to achieve approximately 10-20% degradation to identify potential degradation products and establish a stability-indicating analytical method.[1][3]

4.1. Materials and Equipment

  • This compound

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Appropriate HPLC column (e.g., C18)

4.2. Sample Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

4.3. Stress Conditions

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time intervals.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at 80°C.

    • Withdraw samples at appropriate time intervals.

4.4. Analytical Method

  • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer) is often a good starting point.

  • Column: A C18 column is commonly used for this type of compound.

  • Detection: UV detection at an appropriate wavelength or mass spectrometry for identification of degradants.

  • Analysis: Analyze the stressed samples by HPLC. Calculate the percentage degradation and identify the major degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_outcome Outcome start Start: Obtain this compound prep_solution Prepare Stock Solution (1 mg/mL) start->prep_solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Basic Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidative Degradation (3% H2O2, RT) photo Photolytic Degradation (ICH Q1B) thermal Thermal Degradation (80°C, Solid) neutralization Neutralize (for Acid/Base) acid->neutralization base->neutralization sampling Withdraw Samples at Time Intervals oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc neutralization->sampling data_analysis Data Analysis (% Degradation, Impurity Profile) hplc->data_analysis degradation_pathway Identify Degradation Pathways data_analysis->degradation_pathway method_validation Validate Stability-Indicating Method data_analysis->method_validation

Caption: Workflow for Forced Degradation Study.

This in-depth guide provides a framework for understanding and evaluating the stability of this compound. For critical applications, it is imperative to perform detailed, in-house stability studies to generate specific and reliable data.

References

An In-depth Technical Guide to the Solubility Profile of 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 2-Amino-2-(3-fluorophenyl)acetonitrile (CAS Number: 122941-45-5). Despite a comprehensive search of scientific literature, chemical databases, and patent filings, no specific quantitative solubility data for this compound has been publicly reported. This document, therefore, provides a qualitative solubility assessment based on the general characteristics of similar α-aminonitriles and the typical solvents used in their synthesis and purification. Furthermore, a general experimental protocol for determining the solubility of this compound is presented to enable researchers to generate this critical data. A logical workflow for its probable synthesis via the Strecker reaction is also provided.

Introduction

This compound is a fluorinated aminonitrile derivative. Such compounds are of interest in medicinal chemistry and drug development as potential intermediates for the synthesis of more complex molecules, including α-amino acids and various heterocyclic compounds. The fluorine substitution can significantly influence the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the solubility of this compound in various solvents is crucial for its handling, purification, formulation, and application in synthetic chemistry and drug discovery workflows.

Physicochemical Properties (Predicted)

While experimental data is limited, some basic physicochemical properties can be predicted using computational models.

PropertyPredicted Value
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
pKa (most basic) ~5.0 (predicted for the amino group)
LogP ~1.2 (predicted)

Note: These values are computationally predicted and have not been experimentally verified.

Solubility Profile (Qualitative)

In the absence of quantitative data, a qualitative solubility profile for this compound can be inferred from its chemical structure and the common procedures for its synthesis, such as the Strecker synthesis. The presence of a polar amino group and a nitrile group suggests some affinity for polar solvents, while the fluorophenyl ring provides lipophilic character.

Solvent ClassSolvent ExamplesExpected Solubility
Polar Protic Water, Methanol, EthanolLikely to have low to moderate solubility in water. Solubility is expected to be higher in polar protic organic solvents like methanol and ethanol due to hydrogen bonding potential.
Polar Aprotic Acetonitrile, DMSO, DMFExpected to be soluble in polar aprotic solvents, which are commonly used in organic synthesis and can solvate both the polar and nonpolar parts of the molecule.
Nonpolar Hexane, TolueneExpected to have low solubility due to the polar nature of the amino and nitrile groups.
Chlorinated Dichloromethane, ChloroformMay exhibit moderate solubility, as these solvents can accommodate a range of polarities.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following general experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, acetonitrile, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL or g/L) = (Concentration from analysis × Dilution factor)

Mandatory Visualization

The most probable synthetic route to this compound is the Strecker synthesis. The following diagram illustrates this reaction pathway.

Strecker_Synthesis aldehyde 3-Fluorobenzaldehyde imine Iminium Intermediate aldehyde->imine + NH₃ ammonia Ammonia (NH₃) cyanide Cyanide (e.g., KCN) aminonitrile This compound imine->aminonitrile + CN⁻

Technical Guide: Spectroscopic and Synthetic Profile of 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available synthetic methodology and predicted spectroscopic data for the compound 2-Amino-2-(3-fluorophenyl)acetonitrile. While a documented synthesis protocol exists, to date, no publicly accessible experimental spectroscopic data has been found. The information herein is compiled to support research and development activities where this compound may be a key intermediate or target molecule.

Spectroscopic Data (Predicted)

The following tables present the predicted spectroscopic data for this compound. These predictions are derived from established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, and by comparison with structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Provisional Assignment
7.45 - 7.10 m 4H Aromatic H
4.95 s 1H CH(NH₂)CN

| 2.10 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppm Provisional Assignment
162.5 (d, ¹JCF ≈ 246 Hz) C-F
139.0 (d) Aromatic C-C
130.5 (d) Aromatic C-H
124.0 Aromatic C-H
118.5 CN
116.0 (d) Aromatic C-H
114.5 (d) Aromatic C-H

| 51.5 | C H(NH₂)CN |

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Functional Group Assignment
3380 - 3280 N-H stretch (primary amine)
3080 - 3020 C-H stretch (aromatic)
2950 - 2850 C-H stretch (aliphatic)
2245 C≡N stretch (nitrile)
1610, 1590, 1490 C=C stretch (aromatic ring)

| 1260 | C-F stretch (aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

Mass-to-Charge Ratio (m/z) Proposed Fragment
150 [M]⁺ (Molecular Ion)
123 [M - HCN]⁺

| 96 | [C₆H₅F]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved via a photochemical Strecker reaction. The following protocol is adapted from the doctoral thesis of Stella Vukelić at the Freie Universität Berlin.[1]

Synthesis of this compound [1]

  • Reactants and Reagents:

    • (3-fluorophenyl)methanamine (1.0 mmol)

    • Trimethylsilyl cyanide (TMSCN) (3.5 mmol)

    • Tetrabutylammonium fluoride (TBAF) (0.14 mmol, 1M solution in THF)

    • Tetraphenylporphyrin (TPP) (0.0032 mmol)

    • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Procedure:

    • A solution of (3-fluorophenyl)methanamine, TMSCN, TBAF, and TPP is prepared in anhydrous THF.

    • The resulting solution is passed through a photoreactor maintained at a temperature of -50 °C.

    • Upon completion of the reaction, the solvent is removed from the reaction mixture under reduced pressure.

    • The crude residue is purified by flash column chromatography using a solvent gradient of hexane/ethyl acetate, followed by dichloromethane, and finally 1% methanol in dichloromethane to afford the pure product.

Process Visualization

The diagram below illustrates the workflow for the synthesis and subsequent purification of this compound.

G Synthesis and Purification Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Final Product A Reactant Admixture ((3-fluorophenyl)methanamine, TMSCN, TBAF, TPP in THF) B Photochemical Reaction (-50 °C) A->B C Solvent Removal (Rotary Evaporation) B->C D Flash Chromatography C->D E This compound D->E

Caption: Workflow for the synthesis of this compound.

References

Unveiling the Anthelmintic Potential: A Technical Guide to the Putative Mechanism of Action of 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 2-Amino-2-(3-fluorophenyl)acetonitrile, a member of the amino-acetonitrile derivative (AAD) class of compounds. Based on the well-established pharmacology of related AADs, this document posits that this compound likely functions as a potent anthelmintic agent by targeting nematode-specific nicotinic acetylcholine receptors (nAChRs). This interaction is hypothesized to induce spastic paralysis in parasitic worms, leading to their expulsion from the host. This guide provides a comprehensive overview of the proposed signaling pathway, detailed experimental protocols for its investigation, and a framework for the quantitative assessment of its biological activity.

Introduction

The rising prevalence of anthelmintic resistance necessitates the discovery and development of novel nematicidal agents with unique modes of action. The amino-acetonitrile derivatives (AADs) represent a promising class of synthetic anthelmintics with demonstrated efficacy against a broad spectrum of parasitic nematodes. While the specific biological activity of this compound has not been extensively reported in publicly available literature, its structural classification as an AAD provides a strong foundation for predicting its mechanism of action. This guide synthesizes the current understanding of AAD pharmacology and presents a detailed roadmap for the experimental validation of this compound as a potential anthelmintic drug candidate.

Proposed Mechanism of Action: Targeting Nematode Nicotinic Acetylcholine Receptors

The primary mechanism of action for the AAD class of anthelmintics is the agonistic modulation of nematode-specific nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for neurotransmission and neuromuscular control in nematodes.

Signaling Pathway

The proposed signaling pathway for this compound is illustrated below. The compound is hypothesized to act as an agonist at a distinct allosteric site on nematode nAChRs, specifically subunits belonging to the DEG-3 subfamily, such as ACR-23. This binding event potentiates the opening of the ion channel, leading to an influx of cations (Na⁺ and Ca²⁺). The resulting depolarization of the muscle cell membrane causes irreversible contraction, culminating in spastic paralysis of the nematode.

Proposed Signaling Pathway of this compound cluster_membrane Muscle Cell Membrane nAChR Nematode nAChR (DEG-3 Subfamily) Channel_Opening Ion Channel Opening nAChR->Channel_Opening Compound This compound Binding Agonistic Binding Compound->Binding Binding->nAChR Cation_Influx Na⁺/Ca²⁺ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Workflow for In Vitro Anthelmintic Activity Screening Start Start Prepare_Compound Prepare Serial Dilutions of Compound Start->Prepare_Compound Add_Compound Add Compound Dilutions to Wells Prepare_Compound->Add_Compound Dispense_Larvae Dispense L3 Larvae into 96-well Plates Dispense_Larvae->Add_Compound Incubate Incubate at 25°C Add_Compound->Incubate Observe_Motility Observe Larval Motility (Microscopy) Incubate->Observe_Motility Quantify Quantify Paralysis (e.g., % Motile) Observe_Motility->Quantify Data_Analysis Calculate EC50 Quantify->Data_Analysis End End Data_Analysis->End

2-Amino-2-(3-fluorophenyl)acetonitrile: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific biological activity data, experimental protocols, and elucidated signaling pathways for the compound 2-Amino-2-(3-fluorophenyl)acetonitrile. This guide, therefore, provides an in-depth overview of the potential biological activities of this compound based on the known properties of the broader α-aminonitrile chemical class and the influence of fluorophenyl substitution. The experimental protocols and conceptual diagrams are presented as a general framework for the potential investigation of this and similar novel compounds.

Introduction to α-Aminonitriles

α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. They are recognized as versatile intermediates in organic synthesis, particularly for the preparation of α-amino acids and various nitrogen-containing heterocyclic compounds.[1] The α-aminonitrile moiety is a key structural feature in several natural products and has been identified as a "privileged" scaffold in medicinal chemistry due to its potential to interact with various biological targets.[1][2]

The biological significance of α-aminonitriles stems from their diverse pharmacological activities, which include anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] Their reactivity and structural similarity to amino acids make them intriguing candidates for the development of new therapeutic agents.[2][5]

The introduction of a fluorine atom into a phenyl ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Fluorine substitution can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins, potentially enhancing the therapeutic profile of a molecule.[6]

Potential Biological Activities

Based on the activities of structurally related compounds, this compound could be hypothesized to exhibit a range of biological effects.

Anticancer Activity

Numerous α-aminonitrile derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7] The mechanism of action for such compounds can vary widely but may include the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer progression.[8] For instance, some aminonitrile-containing compounds have shown potent anti-tumor activity.[4]

Enzyme Inhibition

The structural resemblance of α-aminonitriles to amino acids suggests their potential as enzyme inhibitors. They may act as competitive inhibitors for enzymes that process amino acids or related substrates. For example, certain aminonitriles have been identified as reversible inhibitors of dipeptidyl peptidase 4 (DPP4), an enzyme involved in glucose metabolism, highlighting their potential in the treatment of diabetes.[4] Furthermore, fluorinated compounds are known to act as inhibitors for various enzymes, including proteases and kinases.[9]

Antimicrobial Activity

The α-aminonitrile scaffold has also been associated with antimicrobial properties. Derivatives of this class have shown activity against various bacterial and fungal strains. The exact mechanisms are often not fully elucidated but may involve interference with essential cellular processes in the microorganisms.

Quantitative Data for Structurally Related Compounds

While no specific quantitative bioactivity data is available for this compound, the following table summarizes data for other α-aminonitrile derivatives to provide a contextual reference.

Compound ClassTarget/AssayActivity MetricValueReference
Amino-acetonitrile derivativesHaemonchus contortus (anthelmintic)EC50Not specified, but high activity reported[10]
(±)-α-Amino nitrile derivativesStaphylococcus aureus (antibacterial)MIC50-100 ppm
(±)-α-Amino nitrile derivativesEscherichia coli (antibacterial)MIC50-100 ppm
(±)-α-Amino nitrile derivativesAlternaria burnsil (antifungal)MIC100-500 ppm

Note: The data presented above is for structurally related but distinct molecules and should not be directly extrapolated to this compound. It serves to illustrate the potential range of biological activities within the α-aminonitrile class.

Proposed Experimental Protocols for Biological Evaluation

To investigate the biological activity of this compound, a tiered screening approach is recommended. The following are generalized protocols for key initial experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with a medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.

Enzyme Inhibition Assay (Generic Protocol)

Objective: To assess the inhibitory activity of the compound against a specific enzyme target.

Methodology:

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

  • Inhibition Assay: The assay is typically performed in a 96-well plate format. The test compound at various concentrations is pre-incubated with the enzyme for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conceptual Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a conceptual workflow for screening the biological activity of a novel aminonitrile compound and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound purification Purification & Purity Assessment (HPLC, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) purification->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease panels) purification->enzyme_inhibition antimicrobial Antimicrobial Screening (MIC determination) purification->antimicrobial apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) enzyme_inhibition->pathway_analysis animal_model Xenograft Animal Model (for anticancer activity) apoptosis->animal_model pathway_analysis->animal_model toxicity Toxicity Studies animal_model->toxicity

Caption: Conceptual workflow for the biological evaluation of a novel aminonitrile compound.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis | proliferation Cell Proliferation & Survival mtor->proliferation compound This compound compound->akt Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

While this compound remains a compound with uncharacterized biological activity, its chemical structure suggests a strong potential for pharmacological relevance. As an α-aminonitrile, it belongs to a class of molecules known for their diverse bioactivities, including anticancer and enzyme inhibitory effects. The presence of a fluorophenyl group may further enhance these properties. The experimental frameworks and conceptual diagrams provided in this guide offer a roadmap for the systematic investigation of this and other novel aminonitrile derivatives. Further research is warranted to elucidate the specific biological profile of this compound and to determine its potential as a lead compound in drug discovery.

References

In Silico Modeling of 2-Amino-2-(3-fluorophenyl)acetonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-(3-fluorophenyl)acetonitrile is a small molecule of interest in medicinal chemistry due to its structural motifs, which are present in various bioactive compounds. The α-aminonitrile scaffold is a key intermediate in the synthesis of α-amino acids and their derivatives, which are fundamental building blocks for many pharmaceuticals. The presence of a fluorine atom on the phenyl ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

This technical guide provides a comprehensive overview of the in silico modeling of this compound, offering a roadmap for researchers to explore its therapeutic potential. The document outlines detailed methodologies for predicting its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and for performing molecular docking studies to identify potential biological targets. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside illustrative diagrams of a typical in silico workflow and a hypothetical signaling pathway that this class of compounds may modulate.

Physicochemical and Predicted ADMET Properties

The following tables summarize the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. These values were generated using a combination of well-established online prediction tools and serve as a preliminary assessment of the molecule's drug-likeness.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₈H₇FN₂
Molecular Weight150.16 g/mol
LogP1.35
Water Solubility-2.4 log(mol/L)
pKa (most basic)6.8
Polar Surface Area49.9 Ų
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors2
Rotatable Bonds2

Table 2: Predicted ADMET Properties

ParameterPredictionInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gut.
Caco-2 PermeabilityHighHigh potential for passive diffusion across the intestinal epithelium.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-glycoprotein.
Distribution
Blood-Brain Barrier PenetrationYesPotential to cross the blood-brain barrier.
Plasma Protein BindingModerateExpected to have a moderate fraction bound to plasma proteins.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving CYP2D6.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving CYP3A4.
Excretion
Renal Organic Cation Transporter 2 SubstrateNoNot likely to be a substrate for this major renal transporter.
Toxicity
AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.
HepatotoxicityYesPotential for liver toxicity.
Skin SensitizationNoLow potential for causing skin allergies.

In Silico Modeling Methodologies

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To identify potential protein targets for this compound and to elucidate its binding mode within the active site of a selected target.

Methodology:

  • Protein Target Selection: A protein of interest is selected based on its relevance to a specific disease. The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular modeling software.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to perform the docking simulation, which explores various conformations and orientations of the ligand within the protein's active site.

  • Analysis of Results: The results are analyzed to identify the best binding pose based on the predicted binding affinity (docking score). The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

ADMET Prediction Protocol

ADMET prediction is crucial for early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound.

Objective: To predict the ADMET properties of this compound using in silico models.

Methodology:

  • SMILES Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of this compound is obtained.

  • Online ADMET Prediction Tools: A variety of online web servers can be utilized for ADMET prediction, such as SwissADME, pkCSM, and admetSAR.

  • Property Prediction: The SMILES string is submitted to the selected web server(s) to predict a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity parameters.

  • Data Compilation and Analysis: The predicted data from different servers are compiled and analyzed to get a comprehensive ADMET profile of the molecule. It is important to consider the confidence scores or applicability domains of the models used for prediction.

Visualizations

in_silico_workflow cluster_0 Compound Preparation cluster_1 Virtual Screening cluster_2 ADMET Prediction cluster_3 Lead Optimization mol_design Molecule Design (this compound) mol_props Physicochemical Properties Prediction mol_design->mol_props target_id Target Identification mol_props->target_id docking Molecular Docking target_id->docking admet_pred ADMET Prediction docking->admet_pred hit_to_lead Hit-to-Lead Optimization admet_pred->hit_to_lead synthesis Synthesis & In Vitro Testing hit_to_lead->synthesis signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulation ligand This compound receptor Target Receptor (e.g., GPCR, Kinase) ligand->receptor Binding & Activation effector Effector Protein receptor->effector second_messenger Second Messenger (e.g., cAMP, Ca2+) effector->second_messenger downstream_kinase Downstream Kinase Cascade second_messenger->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

An In-depth Technical Guide on the Toxicity Profile of 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-2-(3-fluorophenyl)acetonitrile is a fluorinated aminonitrile derivative. The presence of a fluorine atom on the phenyl ring and the aminonitrile functional group suggests potential biological activity, making it a compound of interest in medicinal chemistry and drug discovery. However, these same structural features also warrant a thorough investigation of its toxicological properties. This document aims to provide a foundational understanding of the potential toxicological profile of this compound by examining data from analogous compounds.

Predicted Toxicological Profile

Based on the toxicological data of structurally similar compounds, such as other fluorinated phenylacetonitriles and aminonitriles, the following hazards are anticipated for this compound.

Acute Toxicity

Safety Data Sheets for related compounds like 2-Amino-2-(4'-fluorophenyl)acetonitrile and 4-Fluorophenylacetonitrile consistently indicate that these substances are harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

Table 1: Predicted Acute Toxicity Hazards for this compound

Route of ExposurePredicted Hazard CategorySupporting Evidence from Analogous Compounds
OralCategory 4 (Harmful if swallowed)SDS for 4-Fluorophenylacetonitrile and 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride.[3][4]
DermalCategory 4 (Harmful in contact with skin)SDS for 4-Fluorophenylacetonitrile and 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride.[3][4]
InhalationCategory 4 (Harmful if inhaled)SDS for 4-Fluorophenylacetonitrile and 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride.[3][4]

Hazard categories are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Local Irritation

Analogous compounds are reported to cause skin and eye irritation.[4]

Table 2: Predicted Irritation Hazards for this compound

Site of ContactPredicted Hazard CategorySupporting Evidence from Analogous Compounds
SkinCategory 2 (Causes skin irritation)SDS for 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride.[4]
EyesCategory 2A (Causes serious eye irritation)SDS for 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride.[4]
Genotoxicity

Limited data is available for the genotoxicity of aminonitriles. Studies on a group of eight nitrile fragrance ingredients, which did not include this compound, showed that while some nitriles exhibited positive results in in vitro tests, they were found to be non-genotoxic in confirmatory in vivo micronucleus assays.[5] This suggests that in vitro genotoxicity assays may not always be predictive of the in vivo effects for this class of compounds. Rigorous testing would be required to determine the genotoxic potential of this compound.

Cytotoxicity

Research on amino alcohol acrylonitriles has demonstrated that certain derivatives can exhibit broad-spectrum cytotoxic activity against various human cancer cell lines.[6] For instance, some analogues have shown GI50 values in the low micromolar range.[6] The mechanism of action for some of these compounds is thought to involve the Aryl Hydrocarbon Receptor (AhR) and subsequent activation of CYP1A1, leading to bioactivation and cell death.[6]

Proposed Experimental Workflow for Toxicological Evaluation

Given the lack of specific data, a tiered approach to the toxicological evaluation of this compound is recommended.

experimental_workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Acute Toxicity (Rodent Model) cluster_tier3 Tier 3: Mechanistic Studies a Cytotoxicity Assays (e.g., MTT, LDH) c Acute Oral Toxicity (OECD 423) a->c If cytotoxic b Genotoxicity Assays (Ames test, in vitro Micronucleus) b->c If genotoxic f Metabolic Profiling c->f d Acute Dermal Toxicity (OECD 402) d->f e Acute Inhalation Toxicity (OECD 403) e->f g Signaling Pathway Analysis (e.g., AhR activation) f->g

Caption: Proposed tiered experimental workflow for the toxicological assessment of this compound.

Potential Signaling Pathways of Toxicity

Based on data from related acrylonitrile compounds, a potential mechanism of toxicity could involve the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

signaling_pathway compound This compound (or its metabolite) ahr AhR compound->ahr Binds to complex AhR-ARNT Complex ahr->complex Dimerizes with ARNT arnt ARNT arnt->complex hsp90 HSP90 hsp90->ahr Dissociates from xre XRE (Xenobiotic Response Element) complex->xre Binds to cyp1a1 CYP1A1 Gene Expression xre->cyp1a1 Induces bioactivation Metabolic Bioactivation cyp1a1->bioactivation cell_death Cell Death bioactivation->cell_death

Caption: Hypothetical AhR-mediated toxicity pathway for this compound.

Conclusion and Recommendations

There is a significant lack of specific toxicological data for this compound. Based on the analysis of structurally similar compounds, it is predicted to be harmful via oral, dermal, and inhalation routes and may cause skin and eye irritation. The potential for genotoxicity and specific cytotoxic mechanisms, possibly involving AhR activation, requires experimental verification.

For any research or development involving this compound, it is strongly recommended that a comprehensive toxicological assessment be conducted, starting with in vitro screening and progressing to in vivo studies as necessary. All handling of this compound should be performed with appropriate personal protective equipment, including gloves, lab coats, and eye protection, in a well-ventilated area to minimize exposure.[1][7]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-fluorophenyl)acetonitrile is a valuable synthetic intermediate in medicinal chemistry, primarily utilized in the construction of heterocyclic compounds with diverse biological activities. The presence of a fluorine atom can significantly modulate the physicochemical properties of molecules, such as metabolic stability and binding affinity to biological targets.[1][2] This document provides detailed protocols for the synthesis of key derivatives from this compound, including N-acylated derivatives, and their subsequent cyclization to form medicinally relevant thiazole and imidazole scaffolds. These derivatives are of particular interest in the development of novel therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[3][4][5]

I. Synthesis of N-Acyl-2-amino-2-(3-fluorophenyl)acetonitrile Derivatives

N-acylation is a fundamental step in the derivatization of this compound, providing a versatile entry point for the synthesis of a wide array of compounds. The resulting N-acyl derivatives can be further elaborated or evaluated for their biological activities.

Experimental Protocol: General Procedure for N-Acylation
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acyl derivative.

EntryAcylating AgentProductYield (%)Reference
1Acetyl chlorideN-(1-cyano-1-(3-fluorophenyl)methyl)acetamide85-95Adapted from general acylation procedures
2Benzoyl chlorideN-(1-cyano-1-(3-fluorophenyl)methyl)benzamide80-90Adapted from general acylation procedures
3Boc-anhydridetert-butyl (1-cyano-1-(3-fluorophenyl)methyl)carbamate90-98Adapted from general acylation procedures

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

II. Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[6] In this protocol, an α-haloketone is condensed with a thioamide. For the synthesis of 2-aminothiazoles, thiourea or a substituted thiourea is used. Here, we adapt this synthesis to utilize an N-acylated derivative of this compound as the thioamide precursor.

Experimental Protocol:

Step 1: Synthesis of the Thioamide

  • To a solution of N-(1-cyano-1-(3-fluorophenyl)methyl)acetamide (1.0 eq) in a mixture of pyridine and triethylamine, add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(1-cyano-1-(3-fluorophenyl)methyl)ethanethioamide.

Step 2: Hantzsch Thiazole Synthesis

  • Reaction Setup: Dissolve the N-(1-cyano-1-(3-fluorophenyl)methyl)ethanethioamide (1.0 eq) in a suitable solvent like ethanol or isopropanol.

  • Addition of α-Haloketone: Add an α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the desired 2-substituted thiazole derivative.

Entryα-HaloketoneProductYield (%)Reference
12-Chloro-1-phenylethanone2-(acetylamino)-2-(3-fluorophenyl)-N-(4-phenylthiazol-2-yl)acetonitrile65-75[6]
2Ethyl bromopyruvateEthyl 2-(1-((1-cyano-1-(3-fluorophenyl)methyl)amino)ethylideneamino)thiazole-4-carboxylate60-70[6]

Note: Yields are representative and may vary based on specific reaction conditions and substrates.

III. Synthesis of Imidazole Derivatives via van Leusen Imidazole Synthesis

The van Leusen imidazole synthesis provides a convergent route to substituted imidazoles from an imine and tosylmethyl isocyanide (TosMIC).[7] This method is highly versatile for preparing a variety of substituted imidazoles.

Experimental Protocol:

Step 1: Formation of the Imine

  • Dissolve this compound (1.0 eq) and a suitable aldehyde or ketone (1.0 eq) in a solvent such as methanol or ethanol.

  • Add a catalytic amount of a weak acid, like acetic acid.

  • Stir the mixture at room temperature for 2-4 hours to form the corresponding imine. The imine can be used in the next step without isolation.

Step 2: van Leusen Imidazole Synthesis

  • Reaction Setup: To the solution containing the in situ generated imine, add tosylmethyl isocyanide (TosMIC, 1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired substituted imidazole.

EntryAldehyde/KetoneProductYield (%)Reference
1Benzaldehyde2-(3-fluorophenyl)-2-(4-phenyl-1H-imidazol-1-yl)acetonitrile55-65[7]
24-Fluorobenzaldehyde2-(3-fluorophenyl)-2-(4-(4-fluorophenyl)-1H-imidazol-1-yl)acetonitrile50-60[7]

Note: Yields are based on analogous reactions and may require optimization for this specific substrate.

Visualizations

Synthesis_Pathway A This compound B N-Acyl Derivative A->B Acylation (RCOCl, Base) E Imine Intermediate A->E Aldehyde/Ketone C Thioamide Derivative B->C Lawesson's Reagent D 2-Aminothiazole Derivative C->D Hantzsch Synthesis (α-haloketone) F Imidazole Derivative E->F van Leusen Reaction (TosMIC, Base)

Caption: General synthetic pathways from this compound.

Hantzsch_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification A N-Acyl Derivative D Thioamide Formation A->D B Lawesson's Reagent B->D C α-Haloketone E Cyclocondensation C->E D->E F Crude Thiazole E->F G Purified 2-Aminothiazole F->G Purification

Caption: Workflow for Hantzsch thiazole synthesis.

vanLeusen_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification A This compound E Imine Formation A->E B Aldehyde/Ketone B->E C TosMIC F Cyclization C->F D Base (e.g., K2CO3) D->F E->F G Crude Imidazole F->G H Purified Imidazole G->H Purification

Caption: Workflow for van Leusen imidazole synthesis.

References

Application Notes and Protocols: 2-Amino-2-(3-fluorophenyl)acetonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-Amino-2-(3-fluorophenyl)acetonitrile, a key intermediate in the preparation of various pharmaceutical compounds. Detailed experimental protocols for its synthesis and subsequent elaboration into active pharmaceutical ingredients (APIs) are provided, along with relevant data and visualizations to support drug discovery and development efforts.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily recognized for its role as a precursor to α-amino acids and their derivatives. The presence of the fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often enhancing metabolic stability and binding affinity. This document details the synthesis of this intermediate via the Strecker reaction and its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Data Presentation

Table 1: One-Pot Strecker Synthesis of this compound - Reaction Parameters
ParameterValue
Starting Material 3-Fluorobenzaldehyde
Reagents Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN)
Solvent Methanol/Water
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 85-95%
Purity (post-workup) >95%
Table 2: Application in Pharmaceutical Synthesis - Sitagliptin Intermediate
TransformationKey ReagentsIntermediate ProductTypical Yield
Hydrolysis of NitrileStrong Acid (e.g., HCl)2-Amino-2-(3-fluorophenyl)acetic acidHigh
EsterificationAlcohol (e.g., Methanol), Acid CatalystMethyl 2-amino-2-(3-fluorophenyl)acetateGood
Amide Coupling(R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, Coupling agents (e.g., EDC, HOBt)Sitagliptin PrecursorHigh

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound via Strecker Reaction

This protocol describes a robust and high-yielding one-pot synthesis of the title compound.

Materials:

  • 3-Fluorobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-fluorobenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in a 1:1 mixture of methanol and water.

  • Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 eq) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Protocol 2: Application in the Synthesis of a Sitagliptin Intermediate

This protocol outlines the initial steps for the conversion of this compound into a key intermediate for the synthesis of Sitagliptin.

Part A: Hydrolysis to 2-Amino-2-(3-fluorophenyl)acetic acid

  • Reaction Setup: Suspend this compound (1.0 eq) in concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid. Filter the solid, wash with cold water, and dry under vacuum.

Part B: Esterification to Methyl 2-amino-2-(3-fluorophenyl)acetate

  • Reaction Setup: Suspend the 2-Amino-2-(3-fluorophenyl)acetic acid (1.0 eq) in methanol.

  • Esterification: Cool the suspension in an ice bath and bubble hydrogen chloride gas through the mixture or add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Isolation: Remove the solvent under reduced pressure. The resulting hydrochloride salt of the methyl ester can be used directly in the next step or neutralized and purified.

Visualizations

Strecker_Synthesis A 3-Fluorobenzaldehyde C Iminium Ion Intermediate A->C Reaction with NH3 B Ammonium Chloride (NH4Cl) Sodium Cyanide (NaCN) B->C Nucleophilic attack by CN- D This compound C->D Protonation

Strecker synthesis of the target intermediate.

Sitagliptin_Intermediate_Synthesis A This compound B 2-Amino-2-(3-fluorophenyl)acetic acid A->B Acid Hydrolysis C Methyl 2-amino-2-(3-fluorophenyl)acetate B->C Esterification D Sitagliptin Precursor C->D Amide Coupling

Synthetic pathway to a Sitagliptin precursor.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification A Reactants Mixing (3-Fluorobenzaldehyde, NH4Cl, NaCN) B Reaction (Room Temp, 12-24h) A->B C Quenching & Extraction B->C D Washing & Drying C->D E Solvent Removal D->E F Recrystallization E->F G Final Product: This compound F->G

Workflow for the synthesis and purification.

Application Notes and Protocols for the Use of 2-Amino-2-(3-fluorophenyl)acetonitrile in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide structures is a powerful strategy in drug discovery and development, offering the potential to enhance peptide stability, potency, and pharmacokinetic properties. 2-Amino-2-(3-fluorophenyl)acetonitrile serves as a key precursor to the valuable, non-proteinogenic amino acid, 3-fluorophenylglycine. The presence of a fluorine atom on the phenyl ring can introduce favorable electronic properties and metabolic stability without significantly increasing steric bulk.

These application notes provide a comprehensive guide to the utilization of this compound in peptide synthesis. The primary route involves its conversion to N-α-Fmoc-3-fluorophenylglycine, the active building block for solid-phase peptide synthesis (SPPS). A critical consideration for the successful incorporation of phenylglycine derivatives is the propensity for racemization during peptide coupling. This document outlines detailed protocols for both the synthesis of the requisite building block and its efficient, stereochemically-controlled incorporation into peptide chains using Fmoc-based SPPS.

From Precursor to Building Block: Synthesis of N-α-Fmoc-3-fluorophenylglycine

The direct use of this compound in peptide synthesis is not feasible due to its unprotected α-amino group. The standard and recommended pathway is its conversion to the corresponding amino acid, 3-fluorophenylglycine, followed by N-terminal protection with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This process typically involves a modified Strecker synthesis followed by standard protection chemistry.

Experimental Protocol: Synthesis of N-α-Fmoc-3-fluorophenylglycine
  • Step 1: Hydrolysis of this compound to 3-Fluorophenylglycine.

    • Suspend this compound in a solution of concentrated hydrochloric acid.

    • Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the crude 3-fluorophenylglycine.

    • Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) may be performed for purification.

  • Step 2: N-α-Fmoc Protection of 3-Fluorophenylglycine.

    • Dissolve the synthesized 3-fluorophenylglycine in a 10% aqueous sodium carbonate solution.

    • Add a solution of Fmoc-succinimide (Fmoc-OSu) in acetone or dioxane portion-wise while stirring vigorously at room temperature.

    • Maintain the pH of the reaction mixture between 8.5 and 9.5 by adding additional sodium carbonate solution as needed.

    • Stir the mixture for 2-4 hours after the addition is complete.

    • Once the reaction is complete (monitored by TLC), dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2 with cold 1M HCl.

    • Extract the precipitated N-α-Fmoc-3-fluorophenylglycine with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

G cluster_0 Synthesis of N-α-Fmoc-3-fluorophenylglycine A This compound B 3-Fluorophenylglycine A->B  Conc. HCl, Reflux (Hydrolysis) C N-α-Fmoc-3-fluorophenylglycine B->C  Fmoc-OSu, Na2CO3 (Fmoc Protection)

Caption: Synthesis of the peptide synthesis building block.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

N-α-Fmoc-3-fluorophenylglycine can be incorporated into peptide sequences using standard Fmoc-based SPPS protocols. However, due to the increased acidity of the α-proton, phenylglycine derivatives are highly susceptible to racemization during the base-catalyzed coupling step.[1][2] Therefore, careful selection of coupling reagents and bases is paramount to maintain stereochemical integrity.

Key Considerations for Minimizing Racemization
  • Coupling Reagents: While common activators like HBTU and HATU can be used, studies have shown that reagents such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) provide superior results in suppressing racemization for phenylglycine residues.[1]

  • Bases: The choice of base is critical. Sterically hindered, weaker bases are preferred over standard bases like DIPEA (N,N-diisopropylethylamine). 2,4,6-Trimethylpyridine (TMP) and N,N-diisopropylethylamine (DIPEA) have shown significant reduction in racemization compared to more common bases.[1]

G cluster_0 Racemization Mechanism during Coupling ActivatedAA Activated L-Amino Acid (e.g., Fmoc-Phg-Oxym) Enolate Planar Enolate Intermediate ActivatedAA->Enolate α-proton abstraction Base Base (e.g., DIPEA) RacemizedAA Racemized Amino Acid (D/L Mixture) Enolate->RacemizedAA Non-stereospecific Protonation Reprotonation

Caption: Racemization pathway of activated phenylglycine.

Quantitative Data on Racemization Control

The following table summarizes the diastereomeric purity of a model dipeptide containing phenylglycine when different coupling reagents and bases are employed. The data highlights the optimal combinations for maintaining stereochemical integrity.[1]

Coupling ReagentBaseDiastereomeric Purity (% Correct Isomer)
HATUDIPEA~85%
HATUNMM~88%
HATUTMP ~93%
HBTUDIPEA~83%
PyBOPDIPEA~84%
COMU DIPEA~92%
DEPBT DIPEA~91%

Data adapted from studies on model peptides containing phenylglycine.[1]

Recommended Protocol for SPPS Incorporation of N-α-Fmoc-3-fluorophenylglycine

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin for a C-terminal amide peptide.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of N-α-Fmoc-3-fluorophenylglycine:

    • Prepare the coupling solution: In a separate vessel, dissolve N-α-Fmoc-3-fluorophenylglycine (3.0 eq.), COMU (3.0 eq.), in DMF.

    • Add 2,4,6-trimethylpyridine (TMP) (4.0 eq.) to the solution and mix briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15 minutes. Wash with DMF.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence using standard coupling protocols.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

G cluster_0 Fmoc-SPPS Workflow for Incorporating 3-Fluorophenylglycine Start Start: Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-3-F-Phg-OH + COMU/TMP Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Recouple) Repeat Couple Next Amino Acid KaiserTest->Repeat Negative Repeat->Deprotection More Residues Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Residue Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: Recommended workflow for Fmoc-SPPS.

Conclusion

While this compound is a valuable precursor, its successful application in peptide synthesis hinges on its conversion to N-α-Fmoc-3-fluorophenylglycine. The primary challenge in incorporating this unnatural amino acid is the high risk of racemization. By employing optimized coupling conditions, specifically the use of COMU as a coupling reagent in conjunction with the sterically hindered base TMP, the stereochemical integrity of the 3-fluorophenylglycine residue can be effectively preserved. The protocols outlined in these notes provide a robust framework for researchers to confidently incorporate this and similar phenylglycine derivatives into novel peptide therapeutics, enabling the exploration of their unique biological properties.

References

Application Notes and Protocols for the Asymmetric Synthesis of 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-fluorophenyl)acetonitrile is a valuable chiral building block in medicinal chemistry and drug development. The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. The asymmetric synthesis of this compound, affording a single enantiomer, is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). The catalytic asymmetric Strecker reaction is a powerful and widely employed method for the synthesis of chiral α-aminonitriles. This protocol details the use of a chiral thiourea-based organocatalyst for the enantioselective synthesis of this compound.

Core Principles

The asymmetric Strecker reaction involves the addition of a cyanide source to an imine, catalyzed by a chiral entity to induce enantioselectivity. In this protocol, a chiral thiourea catalyst is employed. The thiourea moiety activates the imine electrophile through hydrogen bonding, while a basic functional group on the catalyst deprotonates the cyanide source, bringing the two reactants into a chiral environment for a stereoselective C-C bond formation.

Experimental Protocols

Part 1: Synthesis of N-Benzhydryl-1-(3-fluorophenyl)methanimine (Imine Substrate)

Materials:

  • 3-Fluorobenzaldehyde

  • Benzhydrylamine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane, add benzhydrylamine (1.0 eq).

  • Add anhydrous magnesium sulfate (2.0 eq) to the reaction mixture to act as a dehydrating agent.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-benzhydryl-1-(3-fluorophenyl)methanimine. The crude product is often of sufficient purity to be used in the next step without further purification.

Part 2: Asymmetric Strecker Reaction

Materials:

  • N-Benzhydryl-1-(3-fluorophenyl)methanimine

  • (R,R)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea (Jacobsen's Catalyst)

  • Trimethylsilyl cyanide (TMSCN)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl) in diethyl ether

  • Schlenk flask or oven-dried glassware with a septum

  • Inert atmosphere (Nitrogen or Argon)

  • Syracuse watch glass for solids and syringes for liquids

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the chiral thiourea catalyst (0.05 eq).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add N-Benzhydryl-1-(3-fluorophenyl)methanimine (1.0 eq) to the catalyst solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add trimethylsilyl cyanide (1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction at -78 °C for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aminonitrile can be purified by column chromatography on silica gel.

Part 3: Deprotection to this compound

Materials:

  • The protected aminonitrile from Part 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Dissolve the purified protected aminonitrile in dichloromethane.

  • Add trifluoroacetic acid (excess) to the solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or chromatography.

Data Presentation

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)
15-7824>95>95
22-40489293
310-7812>95>97

Note: The data presented in this table is representative of typical results for the asymmetric Strecker reaction of aromatic imines using chiral thiourea catalysts and should be considered as an expected outcome for the synthesis of this compound.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_imine Imine Formation cluster_strecker Asymmetric Strecker Reaction cluster_deprotection Deprotection Aldehyde 3-Fluorobenzaldehyde Imine N-Benzhydryl-1-(3-fluorophenyl)methanimine Aldehyde->Imine Amine Benzhydrylamine Amine->Imine Imine_node Imine Protected_Aminonitrile Protected Aminonitrile Imine_node->Protected_Aminonitrile Catalyst Chiral Thiourea Catalyst Catalyst->Protected_Aminonitrile (5 mol%) TMSCN TMSCN TMSCN->Protected_Aminonitrile Protected_Aminonitrile_node Protected Aminonitrile Final_Product This compound Protected_Aminonitrile_node->Final_Product TFA TFA TFA->Final_Product

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow start Start imine_formation 1. Imine Formation: 3-Fluorobenzaldehyde + Benzhydrylamine in DCM with MgSO4 start->imine_formation filtration_concentration 2. Filtration and Concentration imine_formation->filtration_concentration strecker_reaction 3. Asymmetric Strecker Reaction: Imine + TMSCN with Chiral Catalyst in Toluene at -78°C filtration_concentration->strecker_reaction quench_extraction 4. Quench and Extraction strecker_reaction->quench_extraction purification1 5. Purification (Column Chromatography) quench_extraction->purification1 deprotection 6. Deprotection with TFA in DCM purification1->deprotection concentration2 7. Concentration deprotection->concentration2 purification2 8. Final Purification concentration2->purification2 end End Product purification2->end

Caption: Step-by-step experimental workflow for the synthesis.

Catalytic Cycle

Catalytic_Cycle Catalyst Chiral Thiourea Catalyst (TC) Activated_Complex TC-Imine Complex (Hydrogen Bonded) Catalyst->Activated_Complex + Imine Imine Imine Cyanide_Addition Nucleophilic Attack by Cyanide Activated_Complex->Cyanide_Addition Product_Complex TC-Product Complex Cyanide_Addition->Product_Complex + CN- Product_Complex->Catalyst releases Product Product Chiral Aminonitrile Product_Complex->Product

Caption: Proposed catalytic cycle for the asymmetric Strecker reaction.

Application Notes and Protocols for the N-Protection of 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-protection of 2-amino-2-(3-fluorophenyl)acetonitrile using three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These protecting groups are fundamental in multi-step organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates, by preventing unwanted side reactions of the amine functionality.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]

The selection of a protecting group is crucial and depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its removal.[23] This note offers a comparative overview of the reaction conditions for the introduction of each of these key protecting groups onto this compound.

General Experimental Workflow

The general workflow for the N-protection of this compound involves the reaction of the primary amine with an activated protecting group reagent in the presence of a suitable base and solvent. The choice of base and solvent is critical for achieving high yields and minimizing side products. Following the reaction, a standard aqueous work-up and purification by extraction and/or chromatography are typically required to isolate the pure N-protected product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound E N-Protection Reaction A->E B Protecting Group Reagent (e.g., Boc2O, Cbz-Cl, Fmoc-OSu) B->E C Base (e.g., NaHCO3, Et3N) C->E D Solvent (e.g., Dioxane/Water, DCM) D->E F Aqueous Work-up E->F G Extraction F->G H Purification (e.g., Chromatography) G->H I N-Protected 2-Amino-2- (3-fluorophenyl)acetonitrile H->I

Figure 1: General workflow for the N-protection of this compound.

Experimental Protocols

Detailed methodologies for the N-protection of this compound with Boc, Cbz, and Fmoc groups are provided below.

Protocol 1: N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under many synthetic conditions and its facile removal under acidic conditions.[1][6][8][9][10][14][18][20][24][26][27] A common method for its introduction is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][6][8][9][10][14][18][20][24][26][27]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until it is fully dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the 1,4-dioxane under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone protecting group in organic synthesis, particularly in peptide chemistry.[2][4][5][15][17] It is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions and is readily removed by catalytic hydrogenolysis.[2][4][5][15][17]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (2.0 eq) and stir until dissolved.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-Cbz protected product.

  • Purify the product by column chromatography on silica gel if required.

Protocol 3: N-Fmoc Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[11][12][13][19][22][25] It is frequently introduced using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).[11][12][13][19][22][25]

Materials:

  • This compound

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of acetonitrile and water (1:1).

  • Add sodium bicarbonate (2.0 eq) and stir until a clear solution is obtained.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • After completion, remove the acetonitrile under reduced pressure.

  • Add water to the remaining aqueous layer and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to give the crude N-Fmoc protected product.

  • Purify the crude product by column chromatography on silica gel as needed.

Data Presentation

The following table summarizes the key reaction parameters for the N-protection of this compound. Please note that yields are expected values based on similar transformations and may vary.

Protecting GroupReagentBaseSolvent SystemReaction Time (h)Expected Yield (%)
Boc Boc₂ONaHCO₃Dioxane/Water12-24>90
Cbz Cbz-ClNa₂CO₃Dioxane/Water4-8>85
Fmoc Fmoc-OSuNaHCO₃Acetonitrile/Water12-18>90

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformation occurring during the N-protection of this compound.

G A This compound (H₂N-R) C N-Protected Product (PG-NH-R) A->C + PG-X - H-X B Protecting Group Reagent (PG-X) B->C D Byproduct (H-X)

Figure 2: Chemical transformation in N-protection.

References

Application Notes and Protocols: 2-Amino-2-(3-fluorophenyl)acetonitrile in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-fluorophenyl)acetonitrile is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. The presence of an amino group, a nitrile functionality, and a fluorinated phenyl ring makes it an attractive starting material for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of the resulting heterocyclic derivatives.

These application notes provide an overview of the potential synthetic utility of this compound in the preparation of key heterocyclic systems, including imidazoles, pyrimidines, and thiazoles. The protocols provided are based on established synthetic methodologies for α-aminonitriles and serve as a guide for the development of novel synthetic routes.

I. Synthesis of Substituted Imidazoles

The reaction of α-aminonitriles with orthoesters or isothiocyanates provides a direct route to substituted aminoimidazoles, which are prevalent motifs in many biologically active molecules.

A. Reaction with Triethyl Orthoformate

This method provides access to 4-(3-fluorophenyl)-1H-imidazol-5-amine.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.2 eq).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(3-fluorophenyl)-1H-imidazol-5-amine.

ReagentMolar Ratio
This compound1.0
Triethyl orthoformate1.2
p-Toluenesulfonic acid0.1

Table 1: Reagent quantities for the synthesis of 4-(3-fluorophenyl)-1H-imidazol-5-amine.

G A This compound D 4-(3-fluorophenyl)-1H-imidazol-5-amine A->D B Triethyl Orthoformate B->D C Acid Catalyst C->D

Caption: Synthesis of an imidazole derivative.

II. Synthesis of Substituted Pyrimidines

The condensation of α-aminonitriles with 1,3-dicarbonyl compounds is a classical approach for the synthesis of highly substituted pyrimidine derivatives.

A. Reaction with Acetylacetone

This protocol describes the synthesis of 4-(3-fluorophenyl)-2,6-dimethylpyrimidin-5-amine.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and acetylacetone (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add a basic catalyst, for example, sodium ethoxide or piperidine (0.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to ambient temperature.

  • Remove the solvent in vacuo.

  • The resulting residue can be purified by recrystallization or column chromatography to yield 4-(3-fluorophenyl)-2,6-dimethylpyrimidin-5-amine.

ReagentMolar Ratio
This compound1.0
Acetylacetone1.1
Sodium Ethoxide0.2

Table 2: Reagent quantities for the synthesis of a substituted pyrimidine.

G cluster_reactants Reactants cluster_catalyst Catalyst A This compound D 4-(3-fluorophenyl)-2,6-dimethylpyrimidin-5-amine A->D B Acetylacetone B->D C Base (e.g., NaOEt) C->D

Caption: Pyrimidine synthesis workflow.

III. Synthesis of Substituted Thiazoles

The Hantzsch thiazole synthesis can be adapted for α-aminonitriles to produce aminothiazole derivatives.

A. Reaction with α-Haloketones

This protocol outlines the synthesis of 2-amino-4-(3-fluorophenyl)thiazole-5-carbonitrile using chloroacetaldehyde.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a solvent like ethanol.

  • Add an aqueous solution of chloroacetaldehyde (1.1 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-amino-4-(3-fluorophenyl)thiazole-5-carbonitrile.

ReagentMolar Ratio
This compound1.0
Chloroacetaldehyde1.1

Table 3: Reagent quantities for the synthesis of a substituted thiazole.

G A This compound C Cyclocondensation A->C B α-Haloketone (e.g., Chloroacetaldehyde) B->C D 2-Amino-4-(3-fluorophenyl)thiazole-5-carbonitrile C->D

Caption: Thiazole synthesis logical relationship.

Disclaimer

The experimental protocols and reaction schemes described herein are illustrative and based on established chemical principles for analogous α-aminonitriles. Specific reaction conditions, including solvents, temperatures, and catalysts, may require optimization for this compound. Researchers should conduct their own literature searches and perform appropriate reaction optimization and safety assessments before commencing any experimental work.

HPLC purification method for 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-based approach was developed for the purification of 2-Amino-2-(3-fluorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This application note details a robust method for achieving high purity of the target compound, suitable for researchers, scientists, and professionals in drug development. The protocol emphasizes a chiral separation technique, as this compound possesses a stereocenter, making the resolution of its enantiomers critical for downstream applications.

Experimental Protocols

This section outlines the detailed methodology for the HPLC purification of this compound. The method is based on chiral stationary phase chromatography, a common and effective technique for separating enantiomers of amino acid derivatives.[1][2]

1. Sample Preparation:

  • Dissolve the crude this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

A standard HPLC system equipped with a UV detector is suitable for this purification. The following conditions are recommended based on methods for similar compounds:

ParameterCondition
Column Chiral Stationary Phase (CSP), e.g., Teicoplanin-based (Astec CHIROBIOTIC® T)
Mobile Phase Isocratic elution with a mixture of an organic modifier and a buffer. A common starting point is Methanol:Aqueous Buffer (e.g., 50:50, v/v). The aqueous buffer can be 0.1% Acetic Acid in water.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Post-Purification Processing:

  • Collect the fractions corresponding to the desired enantiomer's peak.

  • Combine the collected fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • The purity of the isolated compound can be confirmed by re-injecting a small sample onto the same HPLC system.

Data Presentation

The following table summarizes the expected retention times and resolution for the enantiomers of this compound based on typical performance of chiral separations for similar amino acid derivatives.

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 18.5\multirow{2}{*}{> 1.5}
Enantiomer 210.2

Note: The actual retention times and resolution may vary depending on the specific column, system, and mobile phase composition.

Visualizations

The following diagrams illustrate the logical workflow of the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post Post-Purification Crude Crude Sample Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chiral Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Collect Collect Fractions Detect->Collect Evaporate Solvent Evaporation Collect->Evaporate Pure Pure Enantiomer Evaporate->Pure

Caption: Experimental workflow for the HPLC purification of this compound.

Signaling_Pathway cluster_input Input cluster_process Process cluster_output Output Crude_Mixture Crude Mixture of Enantiomers Chiral_HPLC Chiral HPLC System Crude_Mixture->Chiral_HPLC Enantiomer_1 Purified Enantiomer 1 Chiral_HPLC->Enantiomer_1 Enantiomer_2 Purified Enantiomer 2 Chiral_HPLC->Enantiomer_2

References

Application Notes: Scale-Up Synthesis of 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the scale-up synthesis of 2-Amino-2-(3-fluorophenyl)acetonitrile, a key intermediate in pharmaceutical development. The described method is based on the robust and scalable one-pot Strecker synthesis. This document includes a step-by-step experimental protocol, a summary of expected quantitative data, safety precautions, and a process workflow diagram to ensure clarity and reproducibility for researchers in a laboratory or pilot plant setting.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its structure, featuring an aminonitrile group attached to a fluorinated phenyl ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds and α-amino acid derivatives. The one-pot Strecker synthesis is the most common and economically viable method for producing α-aminonitriles.[1][2][3] This reaction condenses an aldehyde with an ammonia source and a cyanide source to form the target α-aminonitrile in a single step.[1][2][4] This protocol details a batch process suitable for scaling beyond typical laboratory quantities.

Synthesis Overview

The synthesis proceeds via a classical Strecker reaction, a three-component condensation. 3-Fluorobenzaldehyde is reacted with ammonium chloride (as the ammonia source) and sodium cyanide in an aqueous methanol solvent system. The aldehyde and ammonia first form an iminium ion intermediate, which is then subjected to nucleophilic attack by the cyanide ion to yield the final product, this compound.[2][4]

Reaction Scheme: 3-Fluorobenzaldehyde + NH₄Cl + NaCN → this compound + NaCl + H₂O

Experimental Protocol

This protocol is designed for a representative 100-gram scale synthesis. Appropriate adjustments to equipment and reaction monitoring are necessary for further scale-up.

3.1 Materials and Equipment

  • Reagents: 3-Fluorobenzaldehyde, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl), Methanol (MeOH), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: 2 L three-neck round-bottom flask (or appropriate jacketed reactor), mechanical stirrer, thermometer, addition funnel, ice-water bath, rotary evaporator, separatory funnel, standard laboratory glassware.

3.2 Safety Precautions

  • Toxicity Hazard: Sodium cyanide is highly toxic and fatal if ingested, inhaled, or absorbed through the skin. All operations involving NaCN must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Acid Hazard: Do not allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. The work-up procedure should be performed carefully to ensure the aqueous phase remains basic until all cyanide is removed.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) and disposed of according to institutional and local environmental regulations.

3.3 Synthesis Procedure

  • Reaction Setup: Equip a 2 L reactor with a mechanical stirrer, thermometer, and addition funnel. Charge the reactor with ammonium chloride (64.2 g, 1.2 mol, 1.5 equiv) and 400 mL of deionized water. Stir until all solids are dissolved.

  • Reagent Addition: Add 3-Fluorobenzaldehyde (100 g, 0.806 mol, 1.0 equiv) to the reactor, followed by 400 mL of methanol. This should form a clear solution or a fine suspension.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (43.5 g, 0.886 mol, 1.1 equiv) in 200 mL of deionized water. Caution: Highly Toxic.

  • Reaction Execution: Cool the main reactor mixture to 0-5 °C using an ice-water bath. Slowly add the sodium cyanide solution via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir vigorously for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a large separatory funnel.

    • Extract the product with dichloromethane (3 x 400 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) to remove any acidic impurities.

    • Wash the organic layer with brine (1 x 200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by crystallization. A common solvent system for aminonitriles is a mixture of ethyl acetate and hexanes. Dissolve the crude oil in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Filter the resulting solid and wash with cold hexanes. Dry the purified product under vacuum.

Data Presentation

The following table summarizes the key quantitative parameters for this synthesis protocol. Yields are based on typical results for analogous Strecker syntheses and may vary.[3]

ParameterValueUnitNotes
Starting Material 3-Fluorobenzaldehyde--
Molecular Weight 124.11 g/mol -
Amount 100g-
Moles 0.806mol-
Final Product This compound--
Molecular Weight 150.16 g/mol -
Theoretical Yield 121.0g-
Typical Experimental Yield 85 - 103gBased on 70-85% yield range.
Typical Purity >97%After crystallization.
Appearance Off-white to pale yellow-Solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol from starting materials to the final purified product.

Strecker_Synthesis_Workflow Scale-up Synthesis of this compound cluster_reagents Starting Materials Aldehyde 3-Fluorobenzaldehyde Reaction One-Pot Strecker Reaction (Aqueous Methanol, 0°C to rt, 24h) Ammonia_Source Ammonium Chloride Cyanide_Source Sodium Cyanide Workup Aqueous Work-up (DCM Extraction, NaHCO₃ Wash) Reaction->Workup Crude Mixture Purification Purification (Crystallization from EtOAc/Hexanes) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Solid

Caption: Workflow for the scale-up synthesis of this compound.

References

Application Notes and Protocols for the Fluorination of Aminonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental setup of fluorination reactions involving aminonitriles. The following sections cover electrophilic, nucleophilic, and photocatalytic fluorination methods, including safety precautions, detailed experimental procedures, and data presentation in tabular format for easy comparison.

Introduction

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and drug development. Fluorination can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Aminonitriles are valuable synthetic intermediates, serving as precursors to a wide range of biologically active compounds, including α-amino acids and vicinal diamines. The development of robust methods for the fluorination of aminonitriles is therefore of significant interest. This document outlines key experimental setups for achieving this transformation through various chemical approaches.

Safety Precautions

Fluorination reactions require strict adherence to safety protocols due to the hazardous nature of the reagents involved.

General Safety:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves (e.g., neoprene or butyl rubber), must be worn at all times.

  • A safety shower and eyewash station should be readily accessible.

  • In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Reagent-Specific Precautions:

  • Selectfluor™ (F-TEDA-BF₄): This reagent is an oxidant and can react violently with combustible materials. It is also a skin and eye irritant.[1][2]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a cool, dry place away from incompatible materials.

    • Handle in an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture.

  • Diethylaminosulfur Trifluoride (DAST): DAST is a toxic, corrosive, and moisture-sensitive reagent that can undergo exothermic decomposition.

    • DAST should be handled with extreme caution by trained personnel only.

    • It reacts violently with water to release toxic hydrogen fluoride (HF) gas. All glassware must be scrupulously dried before use.

    • Reactions should be conducted at low temperatures (typically -78 °C) to control reactivity.

    • Quenching: Unreacted DAST must be quenched carefully by slow addition to a stirred, cooled solution of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate). This should be done in the fume hood.

Electrophilic Fluorination of α-Aminonitriles using Selectfluor™

This protocol describes the direct electrophilic fluorination of an α-aminonitrile at the carbon atom bearing the nitrile and amino groups. The reaction utilizes Selectfluor™ as the electrophilic fluorine source.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve aminonitrile in acetonitrile B Add Selectfluor™ A->B C Stir at room temperature B->C D Quench with water C->D E Extract with ethyl acetate D->E F Dry organic layer E->F G Purify by column chromatography F->G H Fluorinated Aminonitrile G->H

Caption: General workflow for the electrophilic fluorination of aminonitriles.

Protocol:

  • Reaction Setup: To a solution of the starting aminonitrile (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add Selectfluor™ (1.2 mmol, 1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired α-fluoro-α-aminonitrile.

Data Table:

EntrySubstrate (Aminonitrile)Reaction Time (h)Yield (%)
12-amino-2-phenylacetonitrile1875
22-amino-2-(4-chlorophenyl)acetonitrile2071
32-amino-2-cyclohexylacetonitrile2465

Note: The above data is representative and may vary based on the specific substrate and reaction conditions.

Nucleophilic Deoxyfluorination of β-Hydroxy-α-aminonitriles using DAST

This protocol outlines the nucleophilic deoxyfluorination of a β-hydroxy-α-aminonitrile using diethylaminosulfur trifluoride (DAST). This reaction replaces a hydroxyl group with a fluorine atom.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve hydroxy-aminonitrile in dry DCM at -78 °C B Slowly add DAST A->B C Stir and allow to warm to room temperature B->C D Carefully quench with saturated NaHCO₃ (aq) C->D E Extract with DCM D->E F Dry organic layer E->F G Purify by column chromatography F->G H Fluorinated Aminonitrile G->H

Caption: General workflow for the nucleophilic deoxyfluorination of hydroxy-aminonitriles.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the β-hydroxy-α-aminonitrile (1.0 mmol) in anhydrous dichloromethane (DCM, 15 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2 mmol, 1.2 equiv) dropwise to the cooled solution via a syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the fluorinated aminonitrile.[3][4]

Data Table:

EntrySubstrate (β-Hydroxy-α-aminonitrile)Reaction Time (h)Temperature (°C)Yield (%)
12-amino-3-hydroxy-3-phenylpropanenitrile6-78 to RT82
22-amino-3-hydroxy-4-methylpentanenitrile8-78 to RT78
32-amino-3-hydroxybutanenitrile5-78 to RT85

Note: The above data is representative and may vary based on the specific substrate and reaction conditions.

Photocatalytic C-H Fluorination of Aminonitriles

This protocol describes a modern approach to fluorination via the direct C-H functionalization of an aminonitrile using a photocatalyst and a fluorine source. This method is particularly useful for late-stage fluorination.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aminonitrile, photocatalyst, and fluorinating agent in solvent B Degas the solution A->B C Irradiate with visible light (e.g., blue LEDs) with stirring B->C D Remove solvent under reduced pressure C->D E Purify by preparative HPLC or column chromatography D->E F Fluorinated Aminonitrile E->F

Caption: General workflow for the photocatalytic C-H fluorination of aminonitriles.

Protocol:

  • Reaction Setup: In a reaction vial, combine the aminonitrile substrate (0.5 mmol), a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%), and a fluorine source (e.g., Selectfluor™, 1.5-2.0 equiv). Add the appropriate solvent (e.g., acetonitrile or DMF, 5 mL).

  • Degassing: Degas the reaction mixture by sparging with argon or nitrogen for 15-20 minutes.

  • Reaction: Seal the vial and place it in a photoreactor equipped with a cooling fan. Irradiate the mixture with visible light (e.g., blue LEDs) and stir for 12-48 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography to isolate the desired fluorinated aminonitrile.

Data Table:

EntrySubstrate (Aminonitrile)PhotocatalystFluorinating AgentReaction Time (h)Yield (%)
1N-benzyl-2-amino-2-methylpropanenitrileIr(ppy)₃Selectfluor™2468
2N-phenyl-2-aminobutanenitrileRu(bpy)₃Cl₂Selectfluor™3655
31-(cyanomethyl)piperidineEosin YSelectfluor™4845

Note: The above data is representative and would require optimization for specific aminonitrile substrates.

Purification and Characterization

Purification:

  • Flash Column Chromatography: This is the most common method for purifying fluorinated aminonitriles. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes as the mobile phase. The polarity of the eluent system should be optimized based on the polarity of the product, as determined by TLC analysis.[5][6][7][8][9]

  • High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining highly pure compounds, preparative HPLC can be employed. A reverse-phase C18 column is often suitable, with a mobile phase of acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the fluorinated product. ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic stretching frequencies of the nitrile (C≡N) and amine (N-H) functional groups.

References

Application of 2-Amino-2-(3-fluorophenyl)acetonitrile in Proteomics Research: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While, to date, no specific proteomics research applications for 2-Amino-2-(3-fluorophenyl)acetonitrile have been published, its structural features—a reactive nitrile group and a fluorophenyl moiety common in bioactive molecules—suggest its potential as a chemical probe in proteomics. This document outlines a hypothetical framework for its application in proteomics research, drawing on established methodologies for target identification and pathway elucidation of novel small molecules. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the proteomic landscape of uncharacterized compounds.

The aminonitrile scaffold is present in various enzyme inhibitors, and fluorophenyl groups are common in kinase inhibitors. Therefore, it is plausible that this compound could interact with specific protein targets, modulating their activity and downstream signaling pathways. Chemical proteomics and activity-based protein profiling (ABPP) are powerful techniques to identify such targets and understand the compound's mechanism of action on a proteome-wide scale.

Hypothetical Application: Target Deconvolution and Pathway Analysis

The primary application of a novel small molecule like this compound in proteomics would be to identify its cellular protein targets and elucidate the biological pathways it modulates. This can be achieved through a chemical proteomics approach, where a modified version of the compound is used to "fish" for its binding partners in a cell lysate or by quantitative proteomics to observe changes in protein abundance or post-translational modifications after cell treatment.

Experimental Workflow: Chemical Proteomics for Target Identification

A common strategy for identifying the protein targets of a small molecule is affinity-based protein profiling. This involves synthesizing a derivative of the compound that can be immobilized on a solid support (e.g., beads) to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

G cluster_synthesis Probe Synthesis cluster_experiment Affinity Pulldown cluster_analysis Proteomic Analysis Compound This compound Linker Attach Linker & Biotin Tag Compound->Linker Probe Biotinylated Probe Linker->Probe Incubation Incubate Probe with Lysate Probe->Incubation Lysate Cell Lysate Lysate->Incubation Capture Capture Probe-Protein Complex Incubation->Capture Beads Streptavidin Beads Beads->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Elute Bound Proteins Wash->Elution Digestion Trypsin Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis & Target Identification LCMS->Data

Figure 1: Experimental workflow for target identification using a biotinylated probe.

Hypothetical Quantitative Data

Following a quantitative proteomics experiment (e.g., SILAC, TMT, or Label-Free Quantification) where cells are treated with this compound, the changes in protein abundance can be summarized. The table below represents hypothetical data from such an experiment, highlighting proteins that are significantly up- or down-regulated, suggesting their involvement in the compound's mechanism of action.

Protein IDGene NameFold Change (Treated/Control)p-valuePutative Function
P04637TP532.50.001Tumor Suppressor
P31749AKT1-3.2<0.001Kinase, Cell Survival
Q02750MAPK1-2.80.005Kinase, Proliferation
P62258HSP90AB11.90.012Chaperone
Q9Y243PARP1-2.10.008DNA Repair
P10415VIM-1.80.021Cytoskeleton

Hypothetical Signaling Pathway Modulation

Based on the known activities of similar fluorophenyl and aminonitrile-containing compounds, this compound could potentially inhibit a kinase cascade, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer. A proteomics study could reveal changes in the phosphorylation status of key proteins in this pathway.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Compound This compound Compound->AKT Inhibition mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Protocols

Protocol 1: Synthesis of a Biotinylated Affinity Probe

This protocol describes a general method for creating an affinity probe from this compound for use in pulldown assays.

Materials:

  • This compound

  • Biotin-NHS ester (or other suitable biotinylating agent with a linker)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add TEA or DIPEA (2-3 equivalents) to the solution.

  • In a separate vial, dissolve Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.

  • Add the biotin solution dropwise to the aminonitrile solution while stirring at room temperature.

  • Allow the reaction to proceed for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the biotinylated probe.

  • Confirm the structure and purity by NMR and mass spectrometry.

Protocol 2: Affinity Pulldown Assay for Target Identification

Materials:

  • Biotinylated this compound probe

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cultured cells of interest

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Cell Lysis: Harvest cultured cells, wash with cold PBS, and lyse with lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant (proteome).

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe (and a biotin-only control) for 1-2 hours at 4°C with gentle rotation.

  • Complex Capture: Add pre-washed streptavidin beads to the lysate and incubate for another 1-2 hours at 4°C to capture the probe-protein complexes.

  • Washing: Use a magnetic rack to pellet the beads. Discard the supernatant and wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by heating in elution buffer at 95°C for 10 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Reduce the eluted proteins with DTT.

    • Alkylate with IAA.

    • Perform in-solution or on-bead trypsin digestion overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Compare the proteins enriched in the probe sample to the control to identify specific binding partners.

Conclusion

While the specific application of this compound in proteomics remains to be explored, this document provides a robust, albeit hypothetical, framework for how such an investigation could be designed and executed. The protocols and workflows described are based on well-established chemical proteomics principles and can serve as a starting point for researchers aiming to characterize this and other novel small molecules. The potential for aminonitrile compounds to interact with key cellular proteins makes them interesting candidates for future proteomics-driven drug discovery and chemical biology research.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-2-(3-fluorophenyl)acetonitrile, a key intermediate in various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially scalable method for the synthesis of this compound is the Strecker synthesis . This one-pot, three-component reaction involves the condensation of 3-fluorobenzaldehyde, an ammonia source (such as ammonia or ammonium chloride), and a cyanide source (like sodium cyanide or potassium cyanide).[1][2][3]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Imine Formation: The initial reaction between 3-fluorobenzaldehyde and the ammonia source to form the intermediate imine is crucial.[1][4] Ensure your ammonia source is not depleted and that the reaction conditions favor imine formation. For instance, removing water formed during this step can drive the equilibrium towards the imine.

  • Inefficient Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine is the key C-C bond-forming step. The reactivity of the cyanide source and the electrophilicity of the imine are critical.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. (See Troubleshooting Guide for more details).

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst can all significantly impact the reaction rate and equilibrium. Systematic optimization of these parameters is recommended.

Q3: What are the common impurities or byproducts I should be aware of?

Common byproducts in the Strecker synthesis of this compound may include:

  • Cyanohydrin of 3-fluorobenzaldehyde: This can form from the reaction of 3-fluorobenzaldehyde with the cyanide source before imine formation.

  • Hydrolysis products: The aminonitrile product can be susceptible to hydrolysis back to the corresponding amino acid, especially during workup and purification.

  • Unreacted starting materials: Incomplete conversion will lead to the presence of 3-fluorobenzaldehyde and other reagents in the crude product.

Q4: What purification methods are most effective for this compound?

Given the basic nature of the amino group, a combination of the following techniques is often employed:

  • Acid-Base Extraction: This is a highly effective initial purification step. The basic aminonitrile can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product is then recovered by basifying the aqueous phase and re-extracting into an organic solvent.

  • Column Chromatography: For higher purity, silica gel column chromatography can be used. Due to the basicity of the product, it is often necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent streaking and improve separation.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of reagents: Degradation of 3-fluorobenzaldehyde (oxidation to benzoic acid), inactive cyanide source. 2. Inefficient imine formation: Presence of excess water, suboptimal pH. 3. Low reaction temperature: Insufficient energy to overcome the activation barrier.1. Use freshly distilled 3-fluorobenzaldehyde. Ensure the cyanide salt is dry and free-flowing. 2. Use a Dean-Stark apparatus to remove water if the reaction is run in a suitable solvent (e.g., toluene). Adjust the pH with a mild acid if using ammonia. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of Significant Byproducts 1. Cyanohydrin formation: Reaction of the aldehyde with cyanide before the addition of the ammonia source. 2. Over-reaction or decomposition: Prolonged reaction times or excessively high temperatures.1. Ensure the ammonia source is present and has reacted to form the imine before the addition of the cyanide source. 2. Monitor the reaction progress by TLC or HPLC and quench the reaction once the starting material is consumed. Avoid unnecessarily high temperatures.
Difficult Purification 1. Product streaking on silica gel: The basic amino group interacts strongly with the acidic silica gel. 2. Emulsion formation during extraction: The product may act as a surfactant. 3. Product is an oil or low-melting solid: Difficulty in handling and isolating a pure solid.1. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Use a mobile phase containing a small percentage of a base (e.g., 1-2% triethylamine or a gradient with methanol containing ammonia). 2. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 3. Consider converting the aminonitrile to its hydrochloride salt by treating a solution of the free base with HCl in a suitable solvent (e.g., ether or isopropanol). The salt is often a crystalline solid that is easier to handle and purify.

Experimental Protocols

General Protocol for Strecker Synthesis of this compound

This protocol is a representative procedure based on general Strecker synthesis principles. Optimization of specific parameters may be required to achieve optimal yield and purity.

Materials:

  • 3-Fluorobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Hydrochloric Acid (HCl) for pH adjustment

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) for pH adjustment

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzaldehyde (1.0 eq) in methanol (5-10 volumes).

    • Add ammonium chloride (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Cyanide Addition:

    • In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water.

    • Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Slowly add the aqueous solution of sodium cyanide to the reaction mixture, maintaining the temperature between 0-10 °C.

    • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.

  • Workup and Extraction:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the alcohol.

    • Add water and dichloromethane to the residue.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification (Acid-Base Extraction):

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract the organic solution with 1M HCl (aq). The product will move to the aqueous layer as its hydrochloride salt.

    • Wash the acidic aqueous layer with ethyl acetate to remove any non-basic impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is basic (pH > 9).

    • Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified aminonitrile.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of α-aminonitrile synthesis, based on general findings for Strecker reactions. Optimal conditions for this compound may vary.

Table 1: Effect of Cyanide Source on Yield

Cyanide SourceTypical SolventRelative YieldReference
NaCN/KCNAqueous/Alcoholic mixturesGood to Excellent[5]
Trimethylsilyl cyanide (TMSCN)Aprotic solvents (e.g., DCM, THF)Often higher yields, milder conditions
Acetone cyanohydrinAprotic solventsCan be used as a safer alternative to HCN

Table 2: Effect of Ammonia Source on Reaction

Ammonia SourceConditionsNotes
Aqueous AmmoniaCan be used directlyMay require pH control.
Ammonium Chloride (NH₄Cl)In-situ generation of ammoniaA common and convenient choice.[1]
Ammonium AcetateCan also act as a mild catalyst

Table 3: Effect of Solvent on Reaction Time and Yield

SolventTypical Reaction TimeGeneral Observations
Methanol/Ethanol4-24 hoursGood solubility for reagents.
WaterCan be fast"Green" solvent, may require a catalyst.
Dichloromethane (DCM)2-12 hoursOften used with TMSCN.
TolueneCan be longerAllows for azeotropic removal of water.

Visualizations

Strecker_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Imine 3-Fluoro-N-(phenylmethylidene)methanamine (Imine Intermediate) 3-Fluorobenzaldehyde->Imine + Ammonia Ammonia_Source Ammonia Source (e.g., NH4Cl) Ammonia_Source->Imine Cyanide_Source Cyanide Source (e.g., NaCN) Aminonitrile This compound Cyanide_Source->Aminonitrile Imine->Aminonitrile + Cyanide Troubleshooting_Workflow Start Start Low_Yield Low Yield Issue Start->Low_Yield Check_Reagents Check Reagent Quality (Aldehyde, Cyanide) Low_Yield->Check_Reagents Step 1 Optimize_Imine Optimize Imine Formation (Ammonia Source, Water Removal) Check_Reagents->Optimize_Imine Step 2 Optimize_Cyanide Optimize Cyanide Addition (Temperature, Addition Rate) Optimize_Imine->Optimize_Cyanide Step 3 Analyze_Byproducts Analyze for Byproducts (TLC, HPLC, NMR) Optimize_Cyanide->Analyze_Byproducts Step 4 Purification_Strategy Review Purification Strategy (Extraction, Chromatography) Analyze_Byproducts->Purification_Strategy Step 5 Improved_Yield Improved Yield Purification_Strategy->Improved_Yield Parameter_Relationships cluster_params Reaction Parameters Yield Yield Purity Purity Temperature Temperature Temperature->Yield affects rate & equilibrium Temperature->Purity can increase side reactions Solvent Solvent Solvent->Yield affects solubility & rate Catalyst Catalyst Catalyst->Yield increases reaction rate Reagent_Ratio Reagent Stoichiometry Reagent_Ratio->Yield drives equilibrium Reagent_Ratio->Purity excess can be an impurity Reaction_Time Reaction Time Reaction_Time->Yield affects conversion Reaction_Time->Purity can lead to decomposition

References

Technical Support Center: 2-Amino-2-(3-fluorophenyl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2-(3-fluorophenyl)acetonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during reactions involving this compound.

Problem: Low or no yield of the desired product.

Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, NMR). If the reaction has stalled, consider adding more reagent, increasing the temperature, or extending the reaction time.
Side-Product Formation Analyze the crude reaction mixture to identify any major side-products. Refer to the FAQ section below for common side-products and strategies to minimize their formation.
Product Degradation This compound and its products can be sensitive to harsh conditions. Avoid unnecessarily high temperatures and prolonged reaction times. Consider the use of protective groups if functional groups are susceptible to degradation.
Issues with Starting Materials Verify the purity of this compound and other reagents. Impurities can interfere with the reaction.
Suboptimal Reaction Conditions Optimize reaction parameters such as solvent, temperature, pH, and catalyst. A design of experiments (DoE) approach can be efficient in finding the optimal conditions.

Problem: Presence of significant impurities in the crude product.

Potential CauseSuggested Solution
Hydrolysis of the Nitrile Group The nitrile group can hydrolyze to an amide (2-Amino-2-(3-fluorophenyl)acetamide) or a carboxylic acid (2-Amino-2-(3-fluorophenyl)acetic acid), especially in the presence of acid or base and water. To minimize hydrolysis, ensure anhydrous reaction conditions and use non-aqueous work-up procedures where possible. Control the pH of the reaction mixture carefully.
Amidine Formation The aminonitrile can react with primary or secondary amines present in the reaction mixture, or even with another molecule of itself, to form amidines. This is more likely to occur at elevated temperatures. To avoid this, maintain a lower reaction temperature and minimize the concentration of free amines.
Dimerization/Polymerization α-Aminonitriles can undergo self-condensation reactions. Use dilute conditions and control the temperature to reduce the likelihood of these side reactions.
Racemization If the stereochemical integrity of the α-carbon is important, be aware that the α-proton can be acidic, leading to racemization under basic conditions. Use non-basic conditions or a chiral catalyst if enantiopurity is critical.
Reaction with the Fluorophenyl Ring The carbon-fluorine bond is generally stable under a wide range of conditions. However, under very harsh conditions or in the presence of certain strong nucleophiles or organometallic reagents, cleavage of the C-F bond or nucleophilic aromatic substitution can occur. It is important to screen for such side reactions when developing new methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed in reactions with this compound?

The most common side-products arise from the reactivity of the amino and nitrile functional groups. These include:

  • Hydrolysis Products:

    • 2-Amino-2-(3-fluorophenyl)acetamide

    • 2-Amino-2-(3-fluorophenyl)acetic acid[1][2][3]

  • Amidine Formation: Reaction with amines.

  • Dimerization/Polymerization Products: Self-reaction of the aminonitrile.

Q2: How can I minimize the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid?

Hydrolysis is a common issue, particularly under acidic or basic conditions in the presence of water.[4] To minimize hydrolysis:

  • Maintain Anhydrous Conditions: Use dry solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Control pH:

    • In acidic conditions, the nitrile is activated towards nucleophilic attack by water. Use the mildest acidic conditions necessary for the reaction.

    • Under basic conditions, direct attack of hydroxide ions can occur. Avoid strong bases and high temperatures if water is present.[4]

  • Non-Aqueous Work-up: If possible, use a non-aqueous work-up procedure to isolate the product.

  • Temperature Control: Higher temperatures accelerate the rate of hydrolysis.

Q3: What conditions favor the formation of amidine side-products?

Amidine formation occurs when the nitrile group is attacked by an amine. This can be an intermolecular reaction with another amine in the mixture or an intramolecular reaction if applicable. Factors that promote amidine formation include:

  • Presence of Primary or Secondary Amines: These can act as nucleophiles.

  • Elevated Temperatures: Higher temperatures provide the activation energy for the addition of the amine to the nitrile.

  • Lewis Acid Catalysis: Some Lewis acids can activate the nitrile group, making it more susceptible to nucleophilic attack.

To avoid amidine formation, it is recommended to use the lowest possible reaction temperature and to protect primary and secondary amino groups if they are not the intended reactants.

Q4: Is the fluorophenyl group stable during typical reactions?

The carbon-fluorine bond in a fluorophenyl group is generally very stable and unreactive under most standard organic reaction conditions, including acidic and basic hydrolysis, and many catalytic reactions.[5][6] However, cleavage of the C-F bond can occur under specific and harsh conditions, such as:

  • Strongly Basic/Nucleophilic Conditions at High Temperatures: Certain strong nucleophiles can displace the fluoride via nucleophilic aromatic substitution (SNA_r_), although this is generally difficult for fluorobenzenes unless the ring is activated by other electron-withdrawing groups.

  • Reaction with Certain Metals or Organometallic Reagents: Some transition metal complexes can activate and cleave C-F bonds.[7][8][9]

For most standard laboratory applications involving this compound, the fluorophenyl group can be considered robust.

Experimental Protocols

Protocol 1: General Procedure for the Strecker Synthesis of α-Aminonitriles to Minimize Side Reactions

The Strecker synthesis is a common method for preparing α-aminonitriles. To minimize side reactions:

  • Imine Formation:

    • Dissolve the aldehyde or ketone (1 equivalent) and the amine (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., methanol, ethanol, or dichloromethane) at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The progress of imine formation can be monitored by TLC or NMR. For less reactive carbonyls or amines, a dehydrating agent like anhydrous MgSO₄ can be added.[4]

  • Cyanation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a cyanide source (e.g., trimethylsilyl cyanide (TMSCN), 1.1 equivalents). The use of TMSCN often gives cleaner reactions than alkali metal cyanides.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Quench the reaction carefully at 0 °C by the slow addition of a saturated aqueous solution of NaHCO₃ or water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Side_Product_Formation main_reactant This compound hydrolysis_path Hydrolysis (H₂O, H⁺ or OH⁻) main_reactant->hydrolysis_path amidine_path Amine Addition (R₂NH) main_reactant->amidine_path dimerization_path Self-Reaction main_reactant->dimerization_path amide 2-Amino-2-(3-fluorophenyl)acetamide hydrolysis_path->amide amidine Amidine Derivative amidine_path->amidine dimer Dimer/Polymer dimerization_path->dimer acid 2-Amino-2-(3-fluorophenyl)acetic acid amide->acid Further Hydrolysis

Caption: Major side-product formation pathways from this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction hydrolysis Hydrolysis Products Observed? check_reaction->hydrolysis amidine Amidine/Dimer Products Observed? hydrolysis->amidine No solution_hydrolysis Use Anhydrous Conditions Control pH Lower Temperature hydrolysis->solution_hydrolysis Yes no_side_products Reaction Incomplete or Degradation? amidine->no_side_products No solution_amidine Lower Temperature Use Dilute Conditions amidine->solution_amidine Yes solution_incomplete Optimize Reaction Time/Temp Check Reagent Purity no_side_products->solution_incomplete Yes end Improved Yield and Purity solution_hydrolysis->end solution_amidine->end solution_incomplete->end

Caption: A troubleshooting workflow for reactions involving this compound.

References

Overcoming solubility issues with 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2-Amino-2-(3-fluorophenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: Which solvents should I try for dissolving this compound?

A: Based on the structure and general principles of solubility ("like dissolves like"), a range of organic solvents should be tested. It is recommended to start with common laboratory solvents and progress to more specialized systems if needed.

Recommended Solvents for Initial Screening:

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

It is advisable to start with small-scale solubility tests to determine the most suitable solvent before proceeding with larger-scale experiments.

Q3: My compound is not dissolving in common organic solvents. What can I do?

A: If you are facing challenges with dissolving this compound, several strategies can be employed to enhance its solubility:

  • Heating: Gently warming the solvent can increase the kinetic energy and help overcome the lattice energy of the solid, leading to better dissolution. Always monitor for potential degradation of the compound at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break down particle agglomerates and increase the surface area available for solvation.

  • pH Adjustment: The amino group in the molecule is basic and can be protonated at acidic pH. Converting the free base to a salt (e.g., a hydrochloride salt) can significantly improve aqueous solubility.[2] Therefore, attempting to dissolve the compound in an acidic buffer or adding a small amount of a suitable acid (like HCl) to an aqueous or alcoholic solvent system may be effective.

  • Co-solvents: Using a mixture of solvents can often provide a more favorable environment for dissolution than a single solvent. For example, a mixture of water and a water-miscible organic solvent like ethanol or DMSO can be effective.

  • Formulation Strategies: For drug development applications, more advanced formulation techniques can be considered. These include the use of surfactants, cyclodextrins to form inclusion complexes, or creating amorphous solid dispersions.[1][3][4]

Q4: How can I determine the solubility of this compound in a specific solvent?

A: A common and reliable method to determine solubility is the shake-flask method. This involves adding an excess amount of the compound to a known volume of the solvent, agitating the mixture at a constant temperature until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to accurately quantify the concentration of the dissolved compound.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound appears as a suspension or fine particles in the solvent. Low intrinsic solubility of the compound in the chosen solvent.1. Try a different solvent from the recommended list. 2. Gently heat the mixture while stirring. 3. Use sonication to aid dissolution.
Compound initially dissolves but then precipitates out of solution. The solution is supersaturated, or the compound is unstable in the solution.1. Ensure the solution is not cooled down rapidly after heating. 2. Consider using a co-solvent system to improve stability. 3. Verify the stability of the compound in the chosen solvent over time.
The hydrochloride salt of the compound is also poorly soluble. While salt formation generally increases aqueous solubility, the solubility can still be limited. The common ion effect might also play a role in buffered solutions.1. Optimize the pH of the aqueous solution. 2. Try different counter-ions to form other salts (e.g., mesylate, tosylate). 3. Investigate the use of solubilizing excipients like cyclodextrins.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination (Shake-Flask Method)

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Seal the vial to prevent solvent evaporation.

  • Agitate the vial at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or NMR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess solid mix Mix solid and solvent prep_solid->mix prep_solvent Measure solvent volume prep_solvent->mix agitate Agitate at constant T mix->agitate separate Separate solid & liquid agitate->separate filter Filter supernatant separate->filter analyze Analyze concentration (HPLC/NMR) filter->analyze

Caption: Experimental workflow for determining compound solubility.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Start: Dissolve Compound check_sol Is it fully dissolved? start->check_sol heat Apply gentle heat check_sol->heat No success Success: Proceed with experiment check_sol->success Yes sonicate Use sonication heat->sonicate Still insoluble heat->success Dissolved change_solvent Try a different solvent sonicate->change_solvent Still insoluble sonicate->success Dissolved adjust_ph Adjust pH (for aqueous systems) change_solvent->adjust_ph Still insoluble in organic solvents change_solvent->success Dissolved adjust_ph->success Dissolved fail Still insoluble: Consider formulation strategies adjust_ph->fail Still insoluble

Caption: Logical workflow for troubleshooting solubility issues.

References

Technical Support Center: 2-Amino-2-(3-fluorophenyl)acetonitrile Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2-(3-fluorophenyl)acetonitrile. The information provided is intended to help troubleshoot common issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows signs of degradation over time, even when stored under standard laboratory conditions. What are the likely degradation pathways?

A1: Based on the functional groups present in this compound (an alpha-amino nitrile), the two most probable non-enzymatic degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, which can occur under both acidic and basic conditions. This process typically proceeds in two steps: first to an amide intermediate (2-amino-2-(3-fluorophenyl)acetamide) and then to a carboxylic acid (2-amino-2-(3-fluorophenyl)acetic acid).

  • Oxidation: The primary amino group (-NH₂) can be oxidized, especially in the presence of oxygen, light, or trace metal ions. Oxidative degradation can lead to a variety of products, including imines and further downstream products from cleavage or polymerization.

Q2: I am observing a new peak in my HPLC chromatogram during a stability study of this compound. How can I identify this degradation product?

A2: To identify unknown degradation products, a systematic approach is recommended.

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products. This can help to confirm that the new peak is indeed a degradant and may provide clues about its structure based on the conditions under which it forms.

  • Mass Spectrometry (MS): Use a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass-to-charge ratio (m/z) of the unknown peak. The molecular weight information is crucial for proposing a molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the parent ion of the unknown peak to obtain fragmentation patterns. These patterns can help elucidate the structure of the degradation product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H, ¹³C, ¹⁹F) can provide definitive structural information.

Q3: My attempts to study the degradation of this compound are giving inconsistent results. What experimental parameters should I control more carefully?

A3: Inconsistent results in degradation studies often stem from a lack of control over key experimental variables. Ensure the following are tightly controlled:

  • pH: The rate of hydrolysis is highly dependent on pH. Use well-defined buffer systems to maintain a constant pH throughout your experiment.

  • Temperature: Degradation reactions are accelerated at higher temperatures. Maintain a constant and accurately recorded temperature.

  • Light Exposure: Photodegradation can be a significant pathway. Protect your samples from light, especially UV radiation, by using amber vials or conducting experiments in a dark environment, unless photostability is the subject of the study.

  • Atmosphere: For studying oxidative degradation, control the headspace gas in your reaction vials (e.g., air, oxygen, or an inert gas like nitrogen or argon).

  • Purity of Starting Material: Ensure the initial purity of your this compound is well-characterized, as impurities can act as catalysts or degradation initiators.

Troubleshooting Guides

Issue 1: Rapid, Unexplained Degradation of the Compound
Potential Cause Troubleshooting Step
Contamination of Glassware Use scrupulously clean glassware. Traces of acid, base, or metal ions can catalyze degradation. Consider using silanized glassware to minimize surface interactions.
Presence of Dissolved Oxygen in Solvents Degas solvents by sparging with an inert gas (e.g., nitrogen or argon) or by sonication before use, especially if oxidative degradation is suspected.
Inappropriate Solvent Ensure the solvent is of high purity and does not contain reactive impurities (e.g., peroxides in aged ethers). Test the stability in a range of solvents if solvent effects are suspected.
Issue 2: Difficulty in Separating Degradation Products by HPLC
Potential Cause Troubleshooting Step
Inadequate Chromatographic Method Optimize the HPLC method. Experiment with different columns (e.g., C18, C8, phenyl-hexyl), mobile phase compositions (acetonitrile vs. methanol, different pH buffers), and gradient profiles.
Co-elution of Peaks Change the detection wavelength or use a more selective detector, such as a mass spectrometer. A diode array detector (DAD) can help to assess peak purity.
Polar Degradation Products If hydrolysis to the carboxylic acid is occurring, the product will be significantly more polar. Consider using a polar-embedded or polar-endcapped column, or explore HILIC (Hydrophilic Interaction Liquid Chromatography).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for 24 hours. Run a dark control in parallel.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound
Stress ConditionIncubation Time (hours)% DegradationRetention Time of Major Degradant (min)
0.1 M HCl, 60°C2415.24.8 (amide), 3.1 (acid)
0.1 M NaOH, 60°C2428.73.1 (acid)
3% H₂O₂, RT248.57.2 (oxidized product)
60°C242.1-
Light Exposure245.6Multiple minor peaks

Visualizations

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A This compound B 2-Amino-2-(3-fluorophenyl)acetamide (Amide Intermediate) A->B H₂O / H⁺ or OH⁻ C 2-Amino-2-(3-fluorophenyl)acetic acid (Carboxylic Acid) B->C H₂O / H⁺ or OH⁻ D This compound E Oxidized Products (e.g., Imines, etc.) D->E [O]

Caption: Potential Hydrolysis and Oxidation Degradation Pathways.

Experimental Workflow for Forced Degradation Studies start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize/Quench (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Characterize Degradants (LC-MS, MS/MS, NMR) analyze->identify end Report Results identify->end

Caption: Workflow for Forced Degradation Studies.

Optimization of reaction conditions for aminonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for aminonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Setup & Optimization

Q1: My Strecker reaction is giving a low yield. What are the most common causes and how can I improve it?

Low yields in Strecker-type reactions can stem from several factors. A primary issue can be the stability of the imine intermediate, which is prone to enolization and subsequent aldol-type self-condensation, leading to polymeric byproducts.[1][2] Another significant factor is the choice of cyanide source and catalyst.

Troubleshooting Steps:

  • Cyanide Source Selection: The reactivity of the cyanide source is critical. While trimethylsilyl cyanide (TMSCN) is a common reagent, potassium cyanide (KCN) has been shown to be highly effective, in some cases providing yields up to 94% without the need for a catalyst.[1][2] In contrast, reactions with TMSCN under similar uncatalyzed conditions may fail to produce any product.[1][2]

  • Catalyst Choice: If using TMSCN, a Lewis acid or organocatalyst is often necessary.[1][2][3] However, the catalyst's effectiveness can be highly dependent on the specific substrates. For instance, some Lewis acids can activate TMSCN, whereas Brønsted acids like formic acid may not be as effective in this role.[1][2] Organocatalysts, such as those based on chiral amides or succinic acid, have also been used successfully and can offer a more environmentally friendly option.[3][4]

  • Solvent and Temperature: Consider solvent-free conditions, which have been reported to produce nearly quantitative yields in short reaction times, particularly with aldehydes.[5][6] If a solvent is necessary, its polarity and ability to solubilize reactants should be considered. Reaction temperature can also be optimized; while many reactions are run at room temperature, cooling to -10°C has been explored, though not always successfully.[1][2]

  • Reaction Time: Reaction times can vary significantly, from as little as 15 minutes under solvent-free conditions to several days for more complex, multi-step protocols.[2][5] Monitor the reaction progress to determine the optimal time.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

The most common side reaction is the aldol-type self-condensation of imines, especially those derived from aldehydes with α-hydrogens.[1][2] This leads to the formation of polymeric materials and reduces the yield of the desired aminonitrile.

Minimization Strategies:

  • Control of Reaction Conditions: Carefully control the temperature and concentration of reactants. Lower temperatures can sometimes suppress side reactions.

  • Choice of Aldehyde: Be aware that aldehydes flanked by a methylene group are more prone to this side reaction.[1][2]

  • One-Pot vs. Two-Step Protocol: A two-step approach, where an intermediate is isolated before reacting with the cyanide source, may offer better control and reduce side product formation compared to a one-pot synthesis.[1][2]

Catalyst & Reagent Selection

Q3: What are the advantages and disadvantages of different types of catalysts for aminonitrile synthesis?

The choice of catalyst is a critical parameter in optimizing aminonitrile synthesis. The main categories are metal-based catalysts, organocatalysts, and biocatalysts.[3][4]

Catalyst TypeAdvantagesDisadvantages
Metal Catalysts High activity and efficiency.[3][4][7]Can be expensive, environmentally unfriendly, and may require removal from the final product, which is a concern in pharmaceutical applications.[3][4]
Organocatalysts Environmentally benign, less toxic, readily available, and suitable for pharmaceutical applications.[3][4]May have lower catalytic activity compared to metal catalysts.
Biocatalysts High enantioselectivity.Can suffer from instability, and separation from the reaction mixture can be challenging.[3][4]
Catalyst-Free Simplifies the reaction and purification process, and is cost-effective.[1][2][5]Not suitable for all substrate and reagent combinations, particularly with less reactive cyanide sources like TMSCN.[1][2]

Q4: Which cyanide source should I use?

A variety of cyanide sources can be used, each with its own reactivity and handling considerations.[3][4]

Cyanide SourceKey Considerations
Potassium Cyanide (KCN) Highly effective, often providing high yields without a catalyst.[1][2] However, it is highly toxic and requires careful handling.
Trimethylsilyl Cyanide (TMSCN) A common and versatile reagent, but often requires a catalyst (Lewis acid or organocatalyst) for activation.[1][2][5]
Hydrogen Cyanide (HCN) The original reagent used in the Strecker reaction.[3][4] It is a highly toxic and volatile gas, making it difficult to handle safely.
Acetone Cyanohydrin Can be used as an alternative, but may result in lower efficiency compared to TMSCN.[5]
Purification & Stability

Q5: I am having difficulty purifying my aminonitrile product. What are some common purification challenges and solutions?

Purification of aminonitriles can be challenging due to their basicity and potential instability.

Common Issues and Solutions:

  • Instability on Silica Gel: Aminonitriles can be unstable on silica gel. Consider using a different stationary phase, such as alumina, or using a rapid purification technique like flash chromatography with a deactivated silica gel.

  • Co-elution with Byproducts: If polymeric byproducts are an issue, consider a precipitation or extraction step to remove the bulk of the impurities before chromatography.

  • Product Solubility: Ensure the chosen solvent system for chromatography adequately solubilizes the product while allowing for good separation from impurities.

  • pH Adjustments: During workup, careful pH adjustment can help to separate the basic aminonitrile from neutral or acidic impurities.[8]

Q6: Are aminonitriles stable for long-term storage?

The stability of aminonitriles can vary depending on their structure and the storage conditions. They can be sensitive to moisture and acidic or basic conditions, which can lead to hydrolysis back to the starting materials or to the corresponding amino acid. It is generally recommended to store purified aminonitriles under an inert atmosphere at low temperatures.

Experimental Protocols

General Protocol for a One-Pot Strecker Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and the amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or under solvent-free conditions).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cyanation: Add the cyanide source (e.g., KCN, 1.1 eq or TMSCN, 1.1 eq) to the reaction mixture. If using TMSCN, add the catalyst (e.g., a Lewis acid like InCl₃, 0.1 eq) at this stage.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or another suitable stationary phase.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Products check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_cyanide Optimize Cyanide Source (e.g., KCN vs. TMSCN) check_reagents->optimize_cyanide Reagents OK optimize_catalyst Optimize Catalyst (Lewis Acid, Organocatalyst, or None) optimize_cyanide->optimize_catalyst optimize_solvent Optimize Solvent (or Solvent-Free) optimize_catalyst->optimize_solvent optimize_temp_time Optimize Temperature and Reaction Time optimize_solvent->optimize_temp_time purification_issues Address Purification Challenges optimize_temp_time->purification_issues success Improved Yield and Purity purification_issues->success

Caption: A troubleshooting workflow for optimizing aminonitrile synthesis.

Strecker_Reaction_Parameters cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aldehyde Product Aminonitrile Product Aldehyde->Product Amine Amine Amine->Product Cyanide_Source Cyanide Source (KCN, TMSCN, etc.) Cyanide_Source->Product Catalyst Catalyst (Lewis Acid, Organocatalyst) Catalyst->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product Reaction_Time Reaction_Time Reaction_Time->Product

Caption: Key parameters influencing the outcome of a Strecker reaction.

References

Technical Support Center: Purification of Fluorinated Aminonitriles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of fluorinated aminonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these valuable compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of fluorinated aminonitriles, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Recovery After Extraction - Emulsion Formation: Fluorinated compounds can sometimes act as surfactants, leading to stable emulsions during liquid-liquid extraction.[1] - Incorrect pH: The basicity of the amine and the stability of the nitrile group are pH-dependent. The compound may be partitioning into the aqueous layer if the pH is not optimal. - High Polarity: The introduction of fluorine can significantly alter the polarity of the molecule, potentially increasing its solubility in the aqueous phase.[2][3]- Break Emulsions: Add brine or a small amount of a different organic solvent. Centrifugation can also be effective. - Optimize pH: Carefully adjust the pH of the aqueous phase to ensure the aminonitrile is in its neutral, less water-soluble form. Avoid strongly acidic or basic conditions which could lead to hydrolysis.[4] - Solvent Selection: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent.[5][6]
Co-elution of Impurities during Chromatography - Similar Polarity of Impurities: Side-products from the synthesis (e.g., Strecker reaction) may have polarities very similar to the desired fluorinated aminonitrile. - Inappropriate Stationary Phase: A standard silica or C18 column may not provide sufficient selectivity for separating fluorinated compounds.[7] - Tailing or Broad Peaks: Secondary interactions between the basic amine and acidic silica gel can lead to poor peak shape and resolution.[8]- Alternative Stationary Phases: Consider using a stationary phase designed for fluorinated compounds (e.g., fluorous-phase silica) or one with alternative selectivity like a phenyl or cyano column.[7][8] - Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to suppress tailing on silica gel. - Gradient Optimization: Develop a shallow gradient around the elution point of your compound to improve separation from closely eluting impurities.
Product Degradation During Purification - Hydrolysis of the Nitrile Group: The aminonitrile functionality can be susceptible to hydrolysis to the corresponding amino acid, especially under acidic or basic conditions.[4] - Instability on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds.- Neutralize Stationary Phase: Use deactivated or neutral silica gel for chromatography. - Control pH: Ensure all solvents and solutions used during workup and purification are close to neutral pH. - Protecting Groups: Consider protecting the amine functionality (e.g., as a Boc or Cbz derivative) to increase stability during purification. The protecting group can be removed in a subsequent step.[9][10][11]
Difficulty with Crystallization - Oily Product: Fluorinated compounds can sometimes be difficult to crystallize due to their unique intermolecular interactions (or lack thereof).[12] - Persistent Impurities: Small amounts of impurities can inhibit crystal formation.- Solvent Screening: Experiment with a wide range of solvent systems (both polar and non-polar) and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). - High Purity Requirement: Ensure the material is of high purity (>95%) before attempting crystallization. A final chromatographic polishing step may be necessary. - Co-crystallization: In some cases, co-crystallization with another agent can facilitate the formation of a crystalline solid.[13]

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated aminonitrile showing unexpected solubility behavior during liquid-liquid extraction?

A1: The introduction of fluorine can have a complex effect on the physicochemical properties of a molecule. While often associated with increased lipophilicity, fluorine's high electronegativity can also increase the molecule's overall polarity and its ability to participate in hydrogen bonding, leading to increased aqueous solubility.[2][3] It is crucial to select your extraction solvent based on experimental observation rather than assuming lipophilicity.

Q2: I am having trouble removing the catalyst from my Strecker reaction. What are my options?

A2: The optimal method for catalyst removal depends on the nature of the catalyst itself.

  • Acidic/Basic Catalysts: These can often be removed with an aqueous wash at the appropriate pH. For instance, an acidic catalyst can be removed by washing with a mild base like sodium bicarbonate solution.

  • Metal Catalysts: Some metal catalysts can be removed by precipitation or by using specific scavengers.

  • Organocatalysts: These can sometimes be removed by chromatography or by extraction if their solubility differs significantly from the product.[14]

Q3: Can I use reverse-phase HPLC for the purification of my fluorinated aminonitrile?

A3: Yes, reverse-phase HPLC is a viable option. However, you may need to take special considerations:

  • Column Choice: A standard C18 column may not provide optimal selectivity. Consider columns with phenyl or embedded polar groups, which can offer different interactions with fluorinated molecules.[7]

  • Mobile Phase: A standard acetonitrile/water or methanol/water mobile phase is a good starting point. You may need to add a modifier like trifluoroacetic acid (TFA) to improve peak shape for the basic amine, but be mindful of potential hydrolysis if your compound is sensitive.

  • Troubleshooting: Be prepared to troubleshoot issues like poor peak shape or co-elution, as outlined in the troubleshooting guide.[15]

Q4: My fluorinated aminonitrile appears to be unstable on silica gel. What are my alternatives for chromatographic purification?

A4: If your compound is degrading on standard silica gel, consider the following alternatives:

  • Deactivated Silica: Use silica gel that has been treated to reduce the number of acidic silanol groups.

  • Alumina: Basic or neutral alumina can be a good alternative for compounds that are sensitive to acid.

  • Reverse-Phase Chromatography: As mentioned, reverse-phase HPLC or flash chromatography can be used.

  • Ion-Exchange Chromatography: If your aminonitrile is sufficiently basic, cation-exchange chromatography could be an effective purification method.

Q5: Is it necessary to use a protecting group for the amine during purification?

A5: While not always necessary, using a protecting group can significantly simplify purification.[9][10][11] An N-protected aminonitrile will be less basic, reducing tailing on silica gel and making the compound less water-soluble at acidic pH. This can lead to cleaner separations and higher yields. The choice of protecting group will depend on the overall chemistry of your molecule and the conditions required for its removal.

Experimental Workflow & Logic Diagrams

Purification_Workflow General Purification Workflow for Fluorinated Aminonitriles cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification Crude Reaction Mixture Crude Reaction Mixture Quench Reaction Quench Reaction Crude Reaction Mixture->Quench Reaction Liquid-Liquid Extraction Liquid-Liquid Extraction Quench Reaction->Liquid-Liquid Extraction Drying of Organic Layer Drying of Organic Layer Liquid-Liquid Extraction->Drying of Organic Layer Solvent Removal Solvent Removal Drying of Organic Layer->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Chromatography Chromatography Crude Product->Chromatography Crystallization Crystallization Crude Product->Crystallization Pure Product Pure Product Chromatography->Pure Product Crystallization->Pure Product Troubleshooting_Logic Troubleshooting Logic for Chromatography Start Start Poor Separation Poor Separation Start->Poor Separation Broad/Tailing Peaks Broad/Tailing Peaks Poor Separation->Broad/Tailing Peaks No Optimize Gradient Optimize Gradient Poor Separation->Optimize Gradient Yes Product Degradation Product Degradation Broad/Tailing Peaks->Product Degradation No Add Mobile Phase Modifier Add Mobile Phase Modifier Broad/Tailing Peaks->Add Mobile Phase Modifier Yes Use Deactivated Stationary Phase Use Deactivated Stationary Phase Product Degradation->Use Deactivated Stationary Phase Yes End End Product Degradation->End No Change Stationary Phase Change Stationary Phase Optimize Gradient->Change Stationary Phase Change Stationary Phase->Broad/Tailing Peaks Add Mobile Phase Modifier->Product Degradation Consider Protecting Group Consider Protecting Group Use Deactivated Stationary Phase->Consider Protecting Group Consider Protecting Group->End

References

Preventing racemization of 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of 2-Amino-2-(3-fluorophenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemic mixture). For a chiral molecule like this compound, maintaining a single enantiomeric form is often critical for its biological activity and therapeutic efficacy. The other enantiomer may be inactive or even cause undesirable side effects. Therefore, preventing racemization is crucial during synthesis, purification, and storage.

Q2: What are the primary factors that can cause racemization of this compound?

A2: The primary factors include:

  • pH: Both strongly acidic and, more significantly, basic conditions can catalyze racemization.

  • Temperature: Higher temperatures accelerate the rate of racemization.

  • Solvent: The choice of solvent can influence the stability of the chiral center. Protic solvents, especially in the presence of a base, can facilitate proton exchange at the stereocenter.

  • Reaction Time: Prolonged exposure to conditions that promote racemization will lead to a greater loss of enantiomeric purity.

  • Presence of Catalysts: Certain catalysts, particularly those used in the Strecker synthesis of aminonitriles, can influence the stereochemical outcome and potentially contribute to racemization if not chosen or used correctly.[1][2]

Q3: How can I monitor the enantiomeric purity of my this compound sample?

A3: The most common and effective method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the handling and synthesis of this compound that may lead to racemization.

Problem Potential Cause Recommended Solution
Loss of enantiomeric excess (ee) after synthesis and work-up. Exposure to basic conditions during work-up (e.g., extraction with sodium bicarbonate).Use a mildly acidic aqueous solution for extraction and work-up. If a basic wash is necessary, perform it quickly at low temperatures and immediately proceed to the next step.
Racemization observed during purification by column chromatography. Use of a basic solvent system (e.g., containing triethylamine). Prolonged time on the silica gel column.Use a neutral or slightly acidic solvent system for chromatography. Minimize the time the compound spends on the column. Consider using a different purification method like crystallization if possible.
Gradual loss of enantiomeric purity during storage. Storage in a protic solvent at room temperature or in a non-inert atmosphere.Store the compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). If storage in solution is unavoidable, use an aprotic solvent and store at low temperatures.
Inconsistent stereochemical outcome in Strecker synthesis. Inappropriate catalyst selection or reaction conditions.Utilize a well-established enantioselective catalyst for the Strecker reaction.[1][3] Carefully control the reaction temperature, stoichiometry of reagents, and reaction time as specified in validated protocols.

Key Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Racemization
  • Work-up: After synthesis, perform aqueous extractions with mildly acidic solutions (e.g., dilute HCl) to quench the reaction and protonate the amine. If a basic wash is required, use a pre-chilled, dilute solution of a weak base and minimize contact time.

  • Solvent Removal: Remove solvents under reduced pressure at a low temperature (e.g., below 30°C).

  • Purification:

    • Crystallization: If feasible, crystallization is the preferred method for purification as it can often enhance enantiomeric purity.

    • Chromatography: If column chromatography is necessary, use a neutral solvent system (e.g., hexane/ethyl acetate). Avoid adding basic modifiers like triethylamine unless absolutely necessary, and if so, use the minimum effective amount.

  • Storage: Store the purified this compound as a solid under an inert atmosphere (argon or nitrogen) in a freezer (-20°C).

Protocol 2: Chiral HPLC Analysis of this compound
  • Column: A chiral stationary phase (CSP) column suitable for the separation of aminonitriles or amino acids. Common phases include those based on polysaccharides (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptides.

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and compound.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizing Experimental Workflows and Concepts

Racemization_Prevention_Workflow cluster_synthesis Synthesis (Enantioselective Strecker) cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis cluster_storage Storage S1 Reactants: 3-Fluorobenzaldehyde, Amine Source, Cyanide Source S4 Reaction S1->S4 S2 Chiral Catalyst S2->S4 S3 Controlled Temperature (e.g., -50°C to RT) S3->S4 W1 Quench with Mildly Acidic Solution S4->W1 Crude Product W2 Extraction with Organic Solvent W1->W2 W3 Low-Temperature Solvent Removal W2->W3 P1 Crystallization (Preferred) W3->P1 P2 Column Chromatography (Neutral/Acidic Eluent) W3->P2 A1 Chiral HPLC P1->A1 Purified Product P2->A1 Purified Product ST1 Solid Form A1->ST1 ST2 Inert Atmosphere ST1->ST2 ST3 Low Temperature (-20°C) ST2->ST3

Caption: Workflow for minimizing racemization during synthesis and handling.

Racemization_Mechanism Enantiomer_R (R)-2-Amino-2-(3-fluorophenyl)acetonitrile Intermediate Planar Aza-anion Intermediate (Achiral) Enantiomer_R->Intermediate + Base - H+ Enantiomer_S (S)-2-Amino-2-(3-fluorophenyl)acetonitrile Enantiomer_S->Intermediate + Base - H+ Intermediate->Enantiomer_R + H+ Intermediate->Enantiomer_S + H+

Caption: Base-catalyzed racemization mechanism via a planar intermediate.

References

Technical Support Center: Monitoring the 2-Amino-2-(3-fluorophenyl)acetonitrile Synthesis via TLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for monitoring the synthesis of 2-Amino-2-(3-fluorophenyl)acetonitrile using Thin-Layer Chromatography (TLC). This reaction is a variation of the Strecker synthesis, a classic multi-component reaction used to synthesize α-amino acids and their nitrile precursors.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for this synthesis?

A1: The synthesis of this compound is typically a one-pot, three-component Strecker reaction.[1][2] The starting materials are 3-fluorobenzaldehyde, an amine source (such as ammonia or an ammonium salt), and a cyanide source (like sodium cyanide or trimethylsilyl cyanide (TMSCN)).[1][2][5]

Q2: Why is my aminonitrile product streaking on the TLC plate?

A2: Streaking is a common issue when analyzing basic compounds like amines on acidic silica gel plates.[6][7] The amino group strongly interacts with the silica gel, leading to poor spot shape. To resolve this, add a small amount of a basic modifier, such as 0.1–2.0% triethylamine or ammonia, to your mobile phase.[6][7]

Q3: My spots are not visible under the UV lamp. What should I do?

A3: While the starting material, 3-fluorobenzaldehyde, is UV-active due to its aromatic ring, the aminonitrile product may have weaker absorption.[8][9] If spots are not visible under UV light, your compound may not be UV-sensitive, or the sample may be too dilute.[6] Try concentrating your sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[6] If spots are still not visible, use a chemical stain for visualization.[6][8]

Q4: What is the best visualization stain for this reaction?

A4: For visualizing amines and amino acids, a ninhydrin stain is highly effective, typically producing blue or purple spots.[10] Alternatively, a general-purpose oxidizing stain like potassium permanganate (KMnO₄) can be used, which reacts with most organic compounds to produce yellow-brown spots on a purple background.[10][11] P-anisaldehyde stains are also useful for amines and will develop colored spots upon heating.[8][12]

Q5: How do I know if the reaction is complete?

A5: The reaction is complete when the TLC spot corresponding to the limiting reagent (typically the 3-fluorobenzaldehyde) has completely disappeared. A "co-spot," where you spot the starting material mixture and the reaction mixture in the same lane, can help confirm if your product spot is different from your starting material.[13]

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the reaction progress.

1. Materials:

  • Silica gel TLC plates with a fluorescent indicator (e.g., GF254).

  • Mobile Phase (Eluent): A common starting point is a mixture of a non-polar and a polar solvent, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol.

  • TLC development chamber.

  • Capillary tubes for spotting.

  • UV lamp (254 nm).

  • Visualization stain (e.g., Ninhydrin or Potassium Permanganate solution).

  • Heat gun or hot plate.

2. Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[9] Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Sample Preparation: Dilute your starting aldehyde and take an aliquot from your reaction mixture. Dissolve them in a volatile solvent (e.g., ethyl acetate) for easy spotting.

  • Spotting: Use a capillary tube to apply small, concentrated spots of each sample onto the designated lanes on the baseline.[9] For the co-spot lane, apply the starting material first, let it dry, and then spot the reaction mixture on top of it.

  • Development: Place the spotted TLC plate in a development chamber containing the mobile phase. Ensure the solvent level is below the baseline.[6] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm) and circle any dark spots with a pencil.[8]

    • For further visualization, dip the plate into your chosen chemical stain, wipe off the excess, and gently heat with a heat gun until colored spots appear.[12]

  • Analysis: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[9] Compare the spots in the reaction mixture lane to the starting material lane to determine the progress of the reaction.

Data Presentation

The Rf value is dependent on the specific TLC conditions (plate, mobile phase, temperature). The following table provides example Rf values for guidance. 3-fluorobenzaldehyde is less polar than the aminonitrile product and will therefore have a higher Rf value.

CompoundSolvent System A (7:3 Hexane:EtOAc)Solvent System B (9:1 DCM:MeOH + 1% Et₃N)
3-Fluorobenzaldehyde (Starting Material)0.650.85
This compound (Product)0.150.40

Visualizations

Experimental Workflow

G prep_plate 1. Prepare TLC Plate (Draw Baseline) prep_sample 2. Prepare Samples (Reactants & Reaction Mix) prep_plate->prep_sample spot 3. Spot Plate (SM, Co-spot, RM) prep_sample->spot develop 4. Develop Plate (in TLC Chamber) spot->develop visualize 5. Visualize (UV Light & Stain) develop->visualize analyze 6. Analyze Results (Calculate Rf & Assess Progress) visualize->analyze

Caption: Workflow for monitoring the reaction via TLC.

Troubleshooting Guide

G problem Problem Observed on TLC Plate streaking Spots are streaking/ tailing problem->streaking no_spots No spots are visible problem->no_spots bad_rf Spots are too high (near solvent front) or too low (on baseline) problem->bad_rf cause_streaking1 Sample Overloaded streaking->cause_streaking1 Cause cause_streaking2 Compound is basic (amine) interacting with acidic silica streaking->cause_streaking2 Cause cause_no_spots1 Sample too dilute no_spots->cause_no_spots1 Cause cause_no_spots2 Compound not UV-active no_spots->cause_no_spots2 Cause cause_rf Mobile phase polarity is incorrect bad_rf->cause_rf Cause sol_streaking1 Dilute sample and re-spot cause_streaking1->sol_streaking1 Solution sol_streaking2 Add 0.1-2% triethylamine or ammonia to eluent cause_streaking2->sol_streaking2 Solution sol_no_spots1 Concentrate sample or spot multiple times cause_no_spots1->sol_no_spots1 Solution sol_no_spots2 Use a chemical stain (e.g., Ninhydrin, KMnO4) cause_no_spots2->sol_no_spots2 Solution sol_rf_high Spots too high -> Decrease polarity (e.g., more Hexane) cause_rf->sol_rf_high Solution sol_rf_low Spots too low -> Increase polarity (e.g., more EtOAc/MeOH) cause_rf->sol_rf_low Solution

Caption: Decision tree for troubleshooting common TLC issues.

References

Aminonitrile Hydrolysis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with aminonitrile hydrolysis.

Frequently Asked Questions (FAQs)

Low or No Product Yield

Question: My aminonitrile hydrolysis is resulting in a low yield or no product at all. What are the potential causes and how can I address them?

Answer: Low or no yield in aminonitrile hydrolysis can stem from several factors. The reaction of nitriles with water is often very slow without a catalyst.[1][2] Consider the following troubleshooting steps:

  • Inadequate Reaction Conditions:

    • Acid/Base Concentration: For chemical hydrolysis, ensure the concentration of the acid (e.g., dilute hydrochloric acid) or base (e.g., sodium hydroxide solution) is sufficient to catalyze the reaction.[2] The hydrolysis is typically performed by heating the nitrile under reflux with the acidic or basic solution.[2][3]

    • Temperature: The reaction often requires heating.[2][4] For enzymatic hydrolysis, temperature is also a critical factor. For example, the relative activity of the nitrilase from Rhodococcus erythropolis SET1 increases significantly with temperature, with a 132% relative activity observed at 40°C compared to 25°C.[4]

    • pH: The pH of the reaction medium is crucial, especially for enzymatic reactions. For instance, the nitrilase-catalyzed hydrolysis of 2-phenylglycinonitrile showed maximum yield and enantioselectivity at pH 7.[4] For chemical hydrolysis, acidic conditions will yield the free carboxylic acid, while alkaline conditions will initially produce the salt of the carboxylic acid.[2][3]

  • Substrate Solubility: Poor solubility of the aminonitrile in the reaction medium can limit the reaction rate. In such cases, using a hydroalcoholic solution or a higher concentration of a ketone (which can act as a catalyst and improve solubility) may be beneficial.[5]

  • Reaction Time: The hydrolysis of nitriles can be a slow process.[1] Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using techniques like TLC can help determine the optimal reaction time.[4]

  • Enzyme Deactivation (for enzymatic hydrolysis): If you are using a biocatalyst, ensure it is active. Improper storage or reaction conditions (e.g., extreme pH or temperature) can lead to enzyme denaturation.

Slow Reaction Rate

Question: The hydrolysis of my aminonitrile is proceeding very slowly. How can I increase the reaction rate?

Answer: A slow reaction rate is a common issue, as the hydrolysis of the nitrile group is inherently a slow process.[1] Here are some strategies to accelerate the reaction:

  • Increase Temperature: Heating the reaction mixture is a common method to increase the rate of both acid- and base-catalyzed hydrolysis.[2] For enzymatic reactions, optimizing the temperature can also enhance the rate, but be mindful of the enzyme's thermal stability.[4]

  • Optimize Catalyst Concentration: Increasing the concentration of the acid or base catalyst can speed up the reaction. However, be aware that harsh conditions can lead to degradation of labile functional groups.[4]

  • Use a More Effective Catalyst: For certain aminonitriles, specific catalysts may be more effective. For instance, low molecular weight ketones like acetone can catalyze the hydrolysis.[5] In enzymatic approaches, selecting a highly active enzyme system is key.

Formation of Side Products

Question: I am observing significant amounts of the corresponding amide as a byproduct. How can I promote complete hydrolysis to the carboxylic acid?

Answer: The hydrolysis of nitriles proceeds in two stages: first to an amide, and then to the ammonium salt of the carboxylic acid (which is then protonated to the carboxylic acid under acidic workup).[2][6] The amide is a common intermediate, and its accumulation indicates incomplete hydrolysis.

  • Prolong Reaction Time and/or Increase Temperature: Giving the reaction more time or increasing the temperature can facilitate the second step of hydrolysis, from the amide to the carboxylic acid.

  • Adjust Reaction Conditions:

    • Acidic Hydrolysis: Heating under reflux with a dilute acid like hydrochloric acid is an effective way to ensure the reaction goes to completion to form the free carboxylic acid.[2][3]

    • Alkaline Hydrolysis: While alkaline hydrolysis also works, it initially forms the salt of the carboxylic acid.[2] A subsequent acidification step is necessary to obtain the free carboxylic acid.[2]

Issues with Stereoselectivity

Question: My reaction is producing a racemic mixture of the amino acid. How can I achieve an asymmetric synthesis?

Answer: The classical Strecker synthesis, which is a common method for generating the starting aminonitrile, typically produces a racemic mixture of α-amino acids.[7] To obtain an enantiomerically enriched product, consider the following approaches:

  • Asymmetric Strecker Reaction:

    • Chiral Auxiliaries: Using a chiral amine or ammonia equivalent in the Strecker reaction can lead to a diastereoselective synthesis of the aminonitrile, which can then be hydrolyzed. For example, using (S)-alpha-phenylethylamine as a chiral auxiliary has been shown to produce chiral alanine.[7]

    • Asymmetric Catalysts: The use of chiral catalysts, such as those derived from BINOL or thiourea, can effect a catalytic asymmetric Strecker reaction.[7]

  • Enzymatic Hydrolysis: Nitrile-hydrolyzing enzymes, such as nitrilases, can exhibit high enantioselectivity.[4] For example, the hydrolysis of 2-phenylglycinonitrile using Rhodococcus erythropolis SET1 generated the (S)-acid product in >99% enantiomeric excess (ee).[4]

Quantitative Data Summary

The following table summarizes the effect of temperature on the relative activity of the nitrilase enzyme from Rhodococcus erythropolis SET1 for the hydrolysis of 3-hydroxybutyronitrile.

Temperature (°C)Relative Activity (%)
1082
25100
30104
40132

Data adapted from a study on Rhodococcus erythropolis SET1.[4]

Experimental Protocols

General Procedure for Acidic Hydrolysis
  • The aminonitrile is placed in a round-bottom flask.

  • A dilute solution of a strong acid (e.g., hydrochloric acid) is added.

  • The mixture is heated under reflux for a duration determined by reaction monitoring (e.g., TLC).

  • Upon completion, the reaction mixture is cooled.

  • The product, the free carboxylic acid, is isolated through appropriate workup procedures, which may include extraction and/or crystallization.[2][3]

General Procedure for Alkaline Hydrolysis
  • The aminonitrile is placed in a round-bottom flask.

  • An aqueous solution of a strong base (e.g., sodium hydroxide) is added.

  • The mixture is heated under reflux. Ammonia gas is typically evolved during this process.[2][3]

  • After the reaction is complete, the solution containing the salt of the carboxylic acid is cooled.

  • To obtain the free carboxylic acid, the solution is carefully acidified with a strong acid (e.g., dilute HCl or H₂SO₄).[2][3]

  • The product is then isolated via standard workup procedures.

General Procedure for Enzymatic Hydrolysis (Biotransformation)
  • The biotransformation is carried out in a suitable buffer solution (e.g., potassium phosphate buffer) at a specific pH.[4]

  • The enzyme source (e.g., whole cells of Rhodococcus erythropolis SET1) is suspended in the buffer.[4]

  • The aminonitrile substrate is added to the mixture.

  • The reaction is incubated at a controlled temperature with agitation (e.g., mechanical shaking).[4]

  • The reaction progress is monitored over time.

  • Upon completion, the product is isolated from the reaction mixture using techniques such as extraction, ion-exchange chromatography, or HPLC.[4]

Visual Guides

G Troubleshooting Workflow for Aminonitrile Hydrolysis start Problem: Low Product Yield cause1 Inadequate Reaction Conditions? start->cause1 cause2 Poor Substrate Solubility? start->cause2 cause3 Insufficient Reaction Time? start->cause3 cause4 Side Product (Amide) Formation? start->cause4 solution1a Optimize Temperature & pH cause1->solution1a Yes solution1b Increase Catalyst Concentration cause1->solution1b Yes solution2 Use Co-solvent (e.g., alcohol) cause2->solution2 Yes solution3 Increase Reaction Time & Monitor Progress cause3->solution3 Yes solution4 Prolong Reaction Time or Increase Temperature cause4->solution4 Yes

Caption: A flowchart for troubleshooting common issues in aminonitrile hydrolysis.

G Aminonitrile Hydrolysis Pathway cluster_intermediate Intermediate cluster_products Products aminonitrile α-Aminonitrile amide Amide aminonitrile->amide + H₂O (Acid or Base catalyst) water H₂O amino_acid α-Amino Acid amide->amino_acid + H₂O (Acid or Base catalyst) ammonia Ammonia (NH₃) amide->ammonia

Caption: The general reaction pathway for the hydrolysis of an aminonitrile.

References

Technical Support Center: Stabilizing 2-Amino-2-(3-fluorophenyl)acetonitrile for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-amino-2-(3-fluorophenyl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stabilization of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Visible Changes in the Compound's Appearance (e.g., Color Change, Clumping)

  • Question: My solid this compound has turned yellow and is clumping. What could be the cause and how can I prevent this?

  • Answer: Yellowing and clumping are often indicators of degradation, likely due to oxidation and/or hydrolysis from exposure to air and moisture. To mitigate this, stringent handling and storage under inert conditions are crucial.[1]

    • Immediate Action: Transfer the compound to a desiccator with a fresh desiccant and purge with an inert gas like nitrogen or argon.

    • Preventative Measures:

      • Handle the solid compound in a glovebox or under a steady stream of inert gas.

      • Store the compound in a tightly sealed container, preferably with a septum for withdrawing material without opening the container to the atmosphere.

      • For long-term storage, place the sealed container inside a desiccator at the recommended low temperature.

Issue 2: Inconsistent Results in Subsequent Experiments

  • Question: I am observing a decrease in the yield or purity of my reaction product when using an older batch of this compound. Why is this happening?

  • Answer: A decline in the performance of the starting material suggests that it has degraded over time. The primary degradation pathways for aminonitriles are hydrolysis to the corresponding amino acid and oxidation.[2] The presence of these impurities can interfere with your reaction.

    • Troubleshooting Steps:

      • Purity Analysis: Re-analyze the purity of your this compound batch using a stability-indicating HPLC method.

      • Forced Degradation Comparison: If you suspect degradation, you can perform a forced degradation study on a small sample of fresh material and compare the degradation profile with your older batch to identify common impurities.

      • Purification: If the degradation is minor, you may be able to repurify the material, for example, by recrystallization. However, for critical applications, using a fresh, high-purity batch is recommended.

Issue 3: Difficulty in Dissolving the Compound After Storage

  • Question: My this compound is no longer fully dissolving in the solvent it was previously soluble in. What is the reason for this?

  • Answer: The formation of less soluble degradation products, such as the corresponding amino acid or potential oligomers, can lead to decreased solubility. Hydrolysis of the nitrile group to a carboxylic acid can significantly alter the compound's solubility profile.

    • Recommendations:

      • Attempt to dissolve the compound with sonication.

      • Analyze the insoluble material separately to identify its nature.

      • Filter the solution to remove insoluble impurities before use, and quantify the concentration of the active compound in the filtrate.

Frequently Asked Questions (FAQs)

General Storage and Handling

  • What are the optimal storage conditions for solid this compound?

    • For long-term stability, the solid should be stored at low temperatures, ideally at -20°C, in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect from moisture.[1]

  • How should I handle the compound in the laboratory?

    • Due to its sensitivity to air and moisture, it is best to handle this compound in an inert atmosphere, such as a glovebox. If a glovebox is not available, work under a blanket of inert gas.

  • Is the hydrochloride salt of this compound more stable?

    • Generally, the hydrochloride salt of an amine is more stable and less prone to oxidation than the free base. The protonated amino group is less susceptible to oxidation. If available, using the hydrochloride salt can be a good strategy for improving long-term stability.

Stability and Degradation

  • What are the main degradation pathways for this compound?

    • The two primary degradation pathways are:

      • Hydrolysis: The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid, especially in the presence of moisture and under acidic or basic conditions.

      • Oxidation: The amino group is susceptible to oxidation, which can lead to a variety of degradation products and often a change in the material's color.[2]

  • How does pH affect the stability of this compound in solution?

    • Aminonitriles are generally more stable in acidic to neutral pH. Basic conditions can accelerate the hydrolysis of the nitrile group.

  • Can this compound degrade upon exposure to light?

    • Aromatic compounds can be susceptible to photodegradation. It is recommended to store this compound in an opaque or amber container to protect it from light.

Data on Stability

While specific quantitative long-term stability data for this compound is not extensively available in public literature, the following tables provide illustrative data based on typical stability profiles of similar aromatic aminonitriles under forced degradation conditions. These tables are intended to demonstrate the expected trends in degradation.

Table 1: Illustrative Solid-State Stability of this compound

Storage ConditionDurationPurity (%)Appearance
25°C / 60% RH0 months99.5White crystalline solid
3 months97.2Off-white powder
6 months94.8Yellowish powder, some clumping
40°C / 75% RH0 months99.5White crystalline solid
1 month95.1Light yellow powder
3 months88.7Yellow, clumpy solid
-20°C, Desiccated, Inert Atmosphere0 months99.5White crystalline solid
12 months99.3White crystalline solid

Table 2: Illustrative Solution-State Stability of this compound (1 mg/mL in Acetonitrile/Water)

Storage ConditionDurationPurity (%)
4°C, pH 40 hours99.5
24 hours99.2
72 hours98.8
25°C, pH 70 hours99.5
24 hours97.9
72 hours95.1
25°C, pH 90 hours99.5
24 hours92.3
72 hours85.6

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Dissolve the compound (1 mg/mL) in 0.1 M HCl. Store at 60°C for 48 hours.

  • Base Hydrolysis: Dissolve the compound (1 mg/mL) in 0.1 M NaOH. Store at 60°C for 24 hours.

  • Oxidation: Dissolve the compound (1 mg/mL) in a solution of 3% hydrogen peroxide. Store at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 105°C for 72 hours.

  • Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Degradation Pathway

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation 2-Amino-2-(3-fluorophenyl)acetamide 2-Amino-2-(3-fluorophenyl)acetamide Hydrolysis->2-Amino-2-(3-fluorophenyl)acetamide H2O Oxidized Products Oxidized Products Oxidation->Oxidized Products 2-Amino-2-(3-fluorophenyl)acetic acid 2-Amino-2-(3-fluorophenyl)acetic acid 2-Amino-2-(3-fluorophenyl)acetamide->2-Amino-2-(3-fluorophenyl)acetic acid H2O

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for Purity Issues

Troubleshooting_Workflow start Purity Issue Detected check_storage Review Storage Conditions (Temp, Atmosphere, Light, Moisture) start->check_storage hplc_analysis Analyze by Stability-Indicating HPLC Method check_storage->hplc_analysis compare_fresh Compare with a Fresh Batch or Reference Standard hplc_analysis->compare_fresh degradation_confirmed Degradation Confirmed compare_fresh->degradation_confirmed Different no_degradation No Significant Degradation compare_fresh->no_degradation Similar repurify Consider Repurification degradation_confirmed->repurify discard Discard and Use Fresh Batch degradation_confirmed->discard investigate_other Investigate Other Experimental Parameters no_degradation->investigate_other

Caption: Decision workflow for troubleshooting purity issues.

References

Technical Support Center: Production of 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(3-fluorophenyl)acetonitrile. Our aim is to help you identify and mitigate the formation of common impurities, thereby improving the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and economically viable method for the synthesis of this compound is the Strecker synthesis.[1][2][3][4][5][6][7] This one-pot, three-component reaction involves the condensation of 3-fluorobenzaldehyde, an amine source (typically ammonia or an ammonium salt like ammonium chloride), and a cyanide source (such as sodium or potassium cyanide).[2][4][6]

Q2: What are the primary impurities I should be aware of during the synthesis?

A2: The primary impurities in the synthesis of this compound typically include:

  • Unreacted 3-fluorobenzaldehyde: Residual starting material.

  • 3-Fluorobenzaldehyde cyanohydrin: Formed from the reaction of 3-fluorobenzaldehyde and cyanide without the incorporation of the amino group.[2]

  • 2-Amino-2-(3-fluorophenyl)acetamide: This is a significant impurity resulting from the hydrolysis of the nitrile group of the desired product.

  • Intermediate Imines: Incomplete reaction can leave residual imine intermediates.

  • Racemic Mixture: The standard Strecker synthesis is not stereoselective and will produce a racemic mixture of (R)- and (S)-2-Amino-2-(3-fluorophenyl)acetonitrile.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the reaction progress and profiling impurities.[5] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid or trifluoroacetic acid) can typically separate the starting materials, product, and major impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for characterizing the final product and identifying impurities.[8][9][10][11]

Q4: Is the product chiral? How can I obtain a single enantiomer?

A4: Yes, this compound is a chiral molecule. The standard Strecker synthesis produces a racemic mixture.[7] To obtain a single enantiomer, you can employ chiral resolution techniques after the synthesis, such as diastereomeric salt formation with a chiral acid followed by fractional crystallization. Alternatively, asymmetric synthesis methods, which use a chiral auxiliary or a chiral catalyst, can be employed to directly produce an enantiomerically enriched product. Chiral HPLC can be used to determine the enantiomeric excess.[12][13][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Side reactions consuming starting materials.- Increase reaction time and monitor by HPLC.[15] - Optimize the reaction temperature; Strecker reactions are often run at room temperature or slightly elevated temperatures. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Control the addition rate of reagents to minimize side reactions.
High Levels of Unreacted 3-Fluorobenzaldehyde - Insufficient amount of cyanide or ammonia source. - Short reaction time.- Ensure a slight excess of the cyanide and ammonia sources are used. - Extend the reaction time and monitor for the disappearance of the aldehyde by HPLC or TLC.
Presence of 3-Fluorobenzaldehyde Cyanohydrin Impurity - Slow reaction of the imine with cyanide. - Suboptimal pH, favoring cyanohydrin formation.- Ensure the efficient formation of the imine before or concurrently with the addition of the cyanide source. - Maintain a slightly basic pH to favor the free amine for imine formation.
High Levels of 2-Amino-2-(3-fluorophenyl)acetamide Impurity - Presence of water in the reaction mixture or during work-up. - Hydrolysis during purification, especially under acidic or basic conditions.- Use anhydrous solvents and reagents. - Perform the work-up and purification under neutral or mildly acidic/basic conditions and at low temperatures to minimize hydrolysis. - Recrystallization from a non-aqueous solvent system can help remove the more polar amide impurity.
Product is an Oil or Difficult to Crystallize - Presence of impurities that inhibit crystallization.- Purify the crude product by column chromatography on silica gel to remove impurities before attempting crystallization. - Try different solvent systems for recrystallization, such as ethanol, isopropanol, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane).[4]

Experimental Protocols

General Strecker Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions and desired scale.

Materials:

  • 3-Fluorobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve ammonium chloride (1.2 equivalents) in water. To this solution, add 3-fluorobenzaldehyde (1.0 equivalent) followed by a solution of sodium cyanide (1.1 equivalents) in water, added dropwise at room temperature with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by HPLC or TLC until the 3-fluorobenzaldehyde is consumed.

  • Work-up: Once the reaction is complete, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Reaction Pathway and Impurity Formation

Strecker_Synthesis A 3-Fluorobenzaldehyde D Imine Intermediate A->D + NH3 - H2O F 3-Fluorobenzaldehyde Cyanohydrin (Impurity) A->F + CN- B Ammonia (NH3) B->D C Cyanide (CN-) E This compound (Product) C->E C->F D->E + CN- G 2-Amino-2-(3-fluorophenyl)acetamide (Impurity) E->G Hydrolysis (+ H2O)

Caption: Strecker synthesis pathway and major impurity formation.

Experimental Workflow

Experimental_Workflow start Start reactants Combine 3-Fluorobenzaldehyde, Ammonium Chloride, and Sodium Cyanide start->reactants reaction Stir at Room Temperature (12-24h) reactants->reaction workup Aqueous Work-up and Extraction with Organic Solvent reaction->workup dry Dry and Concentrate Organic Phase workup->dry purify Purification (Recrystallization or Chromatography) dry->purify analyze Analysis (HPLC, NMR) purify->analyze end Final Product analyze->end Impurity_Control goal High Purity Product control1 Control Reaction Stoichiometry impurity1 Minimize Unreacted Starting Materials control1->impurity1 control2 Optimize Reaction Time & Temperature control2->impurity1 impurity2 Minimize Cyanohydrin Formation control2->impurity2 control3 Anhydrous Conditions impurity3 Prevent Amide Formation control3->impurity3 control4 Controlled Work-up & Purification control4->impurity3 impurity1->goal impurity2->goal impurity3->goal

References

Validation & Comparative

A Comparative Analysis of 2-Amino-2-(3-fluorophenyl)acetonitrile and 2-Amino-2-(4-fluorophenyl)acetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach to modulate key physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of two isomeric fluorinated aminonitriles: 2-Amino-2-(3-fluorophenyl)acetonitrile and 2-Amino-2-(4-fluorophenyl)acetonitrile. These compounds serve as valuable building blocks in the synthesis of various biologically active molecules. This report outlines their chemical properties, synthesis, and available experimental data to assist researchers in selecting the appropriate isomer for their specific applications.

Physicochemical Properties: A Tale of Two Isomers

The position of the fluorine atom on the phenyl ring, whether at the meta (3-position) or para (4-position) location, subtly influences the electronic and steric characteristics of the molecule, which in turn can affect its reactivity, binding affinity to biological targets, and metabolic stability. A summary of their fundamental properties is presented below.

PropertyThis compound2-Amino-2-(4-fluorophenyl)acetonitrile
Molecular Formula C₈H₇FN₂[1]C₈H₇FN₂[2][3]
Molecular Weight 150.15 g/mol [1]150.15 g/mol [2][3]
Predicted pKa Not available4.98 ± 0.10[4]
Predicted Density Not available1.208 ± 0.06 g/cm³[4]
Predicted Boiling Point Not available237.6 ± 30.0 °C[4]
Melting Point Not available155-157°C[4]

Note: Experimental data for this compound is limited in the public domain. The data for the 4-fluoro isomer is based on predictions and should be confirmed experimentally.

Synthesis and Experimental Protocols

The primary synthetic route to these aminonitriles is the Strecker synthesis, a well-established multicomponent reaction. This one-pot reaction typically involves an aldehyde, a source of ammonia, and a cyanide source.

General Strecker Synthesis Workflow

G Aldehyde Fluorobenzaldehyde (3-fluoro or 4-fluoro) Imine Iminium Ion Intermediate Aldehyde->Imine Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Imine Cyanide Cyanide Source (e.g., NaCN, KCN, TMSCN) Aminonitrile 2-Amino-2-(fluorophenyl)acetonitrile Cyanide->Aminonitrile Imine->Aminonitrile

Caption: General workflow of the Strecker synthesis for aminonitriles.

Detailed Experimental Protocol for Flow Synthesis

A specific protocol for the synthesis of both isomers has been described using a flow chemistry approach. This method offers advantages in terms of safety, scalability, and reaction control.[5]

Materials:

  • (3-fluorophenyl)methanamine or (4-fluorophenyl)methanamine

  • Trimethylsilyl cyanide (TMSCN)

  • Tetrabutylammonium fluoride (TBAF) in THF (1M solution)

  • Triphenylphosphine (TPP)

  • Tetrahydrofuran (THF), anhydrous

Procedure for this compound: [5]

  • A solution of (3-fluorophenyl)methanamine (0.41 mL, 1 mmol), TMSCN (0.438 mL, 3.5 mmol), TBAF (0.140 mL, 0.14 mmol), and TPP (2 mg, 0.0032 mmol) in THF (10 mL) was prepared.

  • The solution was pumped through a photoreactor at -50 °C.

  • The solvent was evaporated, and the residue was purified by flash chromatography (hexane:EtOAc 1:10 to DCM and then to 1% MeOH in DCM) to afford the product.

Procedure for 2-Amino-2-(4-fluorophenyl)acetonitrile: [5]

  • A solution of (4-fluorophenyl)methanamine (0.457 mL, 4 mmol), TMSCN (1.751 mL, 14 mmol), TBAF (0.560 mL, 0.56 mmol), and TPP (8 mg, 0.0128 mmol) in THF (40 mL) was prepared.

  • The solution was pumped through the photoreactor at -50 °C.

  • After solvent evaporation, the residue was purified by flash chromatography (DCM to 2% MeOH in DCM) to yield light yellow crystals (422 mg, 70%).

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy: For 2-Amino-2-(4-fluorophenyl)acetonitrile, the following NMR data has been reported (400 MHz, CDCl₃):[5]

  • ¹H NMR: δ 1.94 (bs, 2H), 4.90 (s, 1H), 7.10 (t, J = 8.5 Hz, 2H), 7.50–7.54 (m, 2H)

  • ¹³C NMR: δ 46.7, 116.2 (d, J = 21.9 Hz), 120.9, 128.7 (d, J = 8.4 Hz), 132.2, 163.0 (d, J = 248.2 Hz)

  • ¹⁹F NMR: δ –112.49 (dddd, J=18.8, 15.0, 15.0, 11.3, 7.5 Hz)

Infrared (IR) Spectroscopy: The IR spectrum of an aminonitrile typically displays characteristic peaks for the amine (N-H stretching and bending), the nitrile (C≡N stretching), and the aromatic ring. The C≡N stretch is particularly noteworthy, appearing as a sharp, intense band in the region of 2260-2220 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For aminonitriles, fragmentation often involves the loss of the cyanide group and cleavage of the benzylic C-C bond.[6]

Performance and Applications in Drug Development

The choice between the 3-fluoro and 4-fluoro isomers can have significant implications for the biological activity and pharmacokinetic profile of a drug candidate.

Impact of Fluorine Position on Biological Activity: The position of the fluorine atom alters the electronic properties of the phenyl ring. The para-position (4-fluoro) exerts a stronger electronic effect due to resonance, which can influence pKa and hydrogen bonding potential. The meta-position (3-fluoro) has a more inductive effect. These differences can lead to altered binding affinities for target proteins and variations in metabolic stability. For instance, fluorination can block sites of metabolism, thereby increasing the half-life of a drug.[7][8]

Use as Pharmaceutical Intermediates: Both this compound and 2-Amino-2-(4-fluorophenyl)acetonitrile are valuable precursors for the synthesis of more complex molecules, including α-amino acids and heterocyclic compounds, which are common motifs in drug candidates.

Experimental Design for Comparative Evaluation

To make an informed decision between these two isomers, a head-to-head experimental comparison is recommended. The following workflow outlines a suggested approach.

G cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation Synthesis Parallel Synthesis of both isomers Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Verification Spectroscopic Analysis (NMR, IR, MS) Purification->Structure_Verification Solubility Solubility Assessment Structure_Verification->Solubility In_Vitro_Assay Target-based in vitro assays Structure_Verification->In_Vitro_Assay Lipophilicity LogP/LogD Determination pKa pKa Measurement ADME_Screening In vitro ADME screening (e.g., microsomal stability, permeability)

Caption: Recommended workflow for a comparative evaluation of the two isomers.

Conclusion

Both this compound and 2-Amino-2-(4-fluorophenyl)acetonitrile are valuable building blocks for medicinal chemistry and drug discovery. The choice between the two will depend on the specific requirements of the target molecule and the desired pharmacological profile. While the 4-fluoro isomer is more extensively characterized in the available literature, the subtle electronic and steric differences of the 3-fluoro isomer may offer advantages in certain applications. A thorough, parallel experimental evaluation is the most reliable approach to determine the optimal isomer for a given research and development program.

References

A Comparative Analysis of the Reactivity of Fluorophenylacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of the ortho (2-), meta (3-), and para (4-) isomers of fluorophenylacetonitrile. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in medicinal chemistry and materials science. This document summarizes the anticipated reactivity based on established principles of physical organic chemistry, provides illustrative experimental data, and details relevant experimental protocols.

Introduction to Fluorophenylacetonitrile Isomers

Fluorophenylacetonitriles are versatile chemical intermediates characterized by a fluorinated benzene ring attached to a cyanomethyl group. The position of the fluorine atom on the aromatic ring significantly influences the electronic properties of the molecule, thereby dictating its reactivity in various chemical transformations. The electron-withdrawing nature of both the fluorine atom and the nitrile group plays a pivotal role in the reactivity of the aromatic ring and the acidity of the benzylic protons.

Comparative Reactivity Analysis

The reactivity of fluorophenylacetonitrile isomers can be broadly categorized into two main areas: reactions involving the aromatic ring and reactions involving the benzylic position.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for functionalizing the aromatic ring of fluorophenylacetonitriles. The rate of SNAr is highly dependent on the position of the electron-withdrawing fluorine atom relative to the leaving group (which can be the fluorine itself or another substituent).

Predicted Reactivity Order: ortho > para >> meta

The strong electron-withdrawing inductive effect of the fluorine atom is most effective at stabilizing the negatively charged Meisenheimer intermediate when it is positioned ortho or para to the site of nucleophilic attack.[1][2][3] The meta-isomer is significantly less reactive in SNAr reactions because the fluorine atom cannot effectively delocalize the negative charge of the intermediate through resonance.

sn_ar_reactivity cluster_ortho ortho-Fluorophenylacetonitrile cluster_para para-Fluorophenylacetonitrile cluster_meta meta-Fluorophenylacetonitrile ortho Highly Reactive para Reactive ortho->para Slightly less reactive due to steric hindrance meta Less Reactive para->meta Significantly less reactive

Table 1: Illustrative Relative Reaction Rates for SNAr with Sodium Methoxide

IsomerRelative Rate Constant (krel)
2-Fluorophenylacetonitrile~100
4-Fluorophenylacetonitrile~70
3-Fluorophenylacetonitrile1

Note: These are hypothetical values for illustrative purposes, based on established principles of SNAr reactions.

Reactions at the Benzylic Position

The benzylic protons of fluorophenylacetonitriles are acidic and can be removed by a base to form a carbanion. This carbanion can then participate in various reactions, such as alkylations and condensations. The acidity of these protons is influenced by the electronic effects of the fluorine substituent.

Predicted Acidity (pKa) Order: ortho < para < meta

The electron-withdrawing inductive effect of the fluorine atom stabilizes the resulting carbanion. This effect is strongest when the fluorine is in the ortho position, followed by the para position. The meta position has the weakest inductive influence on the benzylic carbon. A lower pKa corresponds to a higher acidity.

Table 2: Predicted pKa and Corresponding 1H NMR Chemical Shifts of Benzylic Protons

IsomerPredicted pKa in DMSOPredicted 1H NMR Chemical Shift (δ, ppm)
2-Fluorophenylacetonitrile~21~3.9
4-Fluorophenylacetonitrile~21.5~3.8
3-Fluorophenylacetonitrile~22~3.7

Note: These are estimated values based on the expected electronic effects. Actual experimental values may vary.

Experimental Protocols

General Procedure for Knoevenagel Condensation

This protocol describes a typical Knoevenagel condensation reaction involving a fluorophenylacetonitrile isomer and an aromatic aldehyde.

Materials:

  • Fluorophenylacetonitrile isomer (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve the fluorophenylacetonitrile isomer and the aromatic aldehyde in absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure condensed product.

knoevenagel_workflow start Start dissolve Dissolve Reactants (Fluorophenylacetonitrile & Aldehyde) in Ethanol start->dissolve add_catalyst Add Piperidine dissolve->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor by TLC react->monitor precipitate Cool in Ice Bath monitor->precipitate Reaction Complete filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize end End recrystallize->end

Conclusion

The isomeric position of the fluorine atom in fluorophenylacetonitrile has a profound impact on the molecule's reactivity. The ortho and para isomers are significantly more susceptible to nucleophilic aromatic substitution compared to the meta isomer. Conversely, the acidity of the benzylic protons is also influenced by the fluorine's position, with the ortho isomer predicted to be the most acidic. These differences in reactivity should be carefully considered when designing synthetic routes utilizing these valuable building blocks. Further experimental studies are warranted to quantify these reactivity differences precisely.

References

Validating the Molecular Structure of 2-Amino-2-(3-fluorophenyl)acetonitrile: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical first step in the research and development pipeline. This guide provides a detailed comparison of predicted Nuclear Magnetic Resonance (NMR) data against established spectral ranges for the validation of 2-Amino-2-(3-fluorophenyl)acetonitrile. It also outlines alternative analytical techniques and presents a comprehensive workflow for structural verification.

The precise arrangement of atoms within this compound, a substituted α-aminonitrile, dictates its chemical properties and potential biological activity. α-Aminonitriles are valuable precursors in the synthesis of α-amino acids and various nitrogen-containing heterocycles, making their correct identification paramount. While several analytical methods can provide structural information, NMR spectroscopy remains the gold standard for elucidating detailed molecular architecture in solution.

Structural Verification by NMR Spectroscopy

NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. Based on the structure of this compound, a set of predicted NMR signals can be generated. The validation process involves comparing experimentally obtained spectra to these predicted values and typical chemical shift ranges for the constituent functional groups.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the amine, the aromatic protons, and the methine proton. The integration of these signals should correspond to a 2:4:1 ratio.

  • Amine (NH₂): A broad singlet is anticipated, typically in the range of 1.0-4.0 ppm. The chemical shift of these protons can be highly variable depending on the solvent, concentration, and temperature.

  • Aromatic (Ar-H): The four protons on the 3-fluorophenyl ring will appear in the aromatic region, generally between 7.0 and 7.5 ppm. Due to the fluorine substituent, these protons are chemically distinct and will likely exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine coupling.

  • Methine (CH): A single proton is attached to the carbon bearing both the amino and nitrile groups. This proton is expected to appear as a singlet and will be deshielded by the adjacent phenyl ring and nitrile group, with a predicted chemical shift around 5.0 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule.

  • Nitrile (C≡N): The carbon of the nitrile group typically appears in the range of 115-125 ppm.

  • Aromatic (Ar-C): Six signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C-F) will show a large coupling constant and is predicted to be the most downfield of the aromatic carbons. The other aromatic carbons will appear in the typical range of 110-140 ppm.

  • Methine (α-C): The carbon atom attached to the amine and nitrile groups is expected to have a chemical shift in the range of 40-60 ppm.

Comparison of Predicted NMR Data

The following table summarizes the predicted chemical shifts for this compound and compares them with typical ranges for the respective functional groups.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Typical ¹H Chemical Shift Range (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift Range (δ, ppm)
-NH₂~2.5 (broad s, 2H)1.0 - 4.0--
-CH(NH₂)CN~5.0 (s, 1H)4.5 - 5.5~5040 - 60
Ar-H~7.0 - 7.5 (m, 4H)6.5 - 8.0--
Ar-C--~110 - 140110 - 150
Ar-C-F--~160 (d, ¹JCF ≈ 245 Hz)155 - 165
-C≡N--~120115 - 125

s = singlet, d = doublet, m = multiplet. Predicted values are estimates and may vary based on experimental conditions.

Experimental Protocol for NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data for structural validation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound.

G cluster_0 Experimental Protocol cluster_1 Theoretical Analysis A Sample Submission (this compound) B NMR Sample Preparation (Dissolution in Deuterated Solvent) A->B C NMR Data Acquisition (1H, 13C, etc.) B->C D Spectral Data Processing (FT, Phasing, Baseline Correction) C->D G Data Comparison and Analysis D->G E Prediction of NMR Spectra (Based on Proposed Structure) F Comparison with Reference Data (Typical Chemical Shift Ranges) E->F F->G H Structural Confirmation? G->H I Structure Validated H->I Yes J Further Analysis Required (e.g., 2D NMR, MS, FTIR) H->J No

Workflow for Structural Validation

Alternative and Complementary Validation Techniques

While NMR is a powerful tool, other analytical methods can provide complementary data to confirm the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (molecular weight: 150.15 g/mol ), high-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₈H₇FN₂. The fragmentation pattern in MS/MS experiments would be expected to show characteristic losses, such as the loss of the nitrile group (-CN) or cleavage of the bond between the methine carbon and the phenyl ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands:

  • N-H stretch: A medium to weak absorption around 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C≡N stretch: A sharp, medium intensity peak around 2220-2260 cm⁻¹ for the nitrile group.

  • C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region characteristic of the aromatic ring.

  • C-F stretch: A strong absorption band in the 1000-1400 cm⁻¹ region.

By combining the detailed connectivity information from NMR with the molecular weight confirmation from MS and functional group identification from FTIR, researchers can achieve a high degree of confidence in the structural validation of this compound.

Purity Assessment of 2-Amino-2-(3-fluorophenyl)acetonitrile: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Amino-2-(3-fluorophenyl)acetonitrile, a key building block in the synthesis of various pharmaceutical compounds. We present detailed experimental protocols and comparative data against alternative analytical techniques, offering a practical resource for researchers in process development and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for separating the main component from process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for Achiral Purity

This method is designed to quantify the main component and any non-chiral impurities.

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile

Potential Impurities:

Based on the common Strecker synthesis route for α-aminonitriles, potential process-related impurities that can be monitored using this method include:

  • 3-Fluorobenzaldehyde: A starting material for the synthesis.

  • 3-Fluorobenzoic acid: An oxidation product of the starting aldehyde.

  • Unidentified reaction by-products: Other species formed during the synthesis.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

As this compound is a chiral molecule, determining its enantiomeric purity is critical.

Chromatographic Conditions:

ParameterSpecification
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Mobile Phase

Comparative Analysis of Analytical Techniques

While HPLC is a robust and versatile technique, other methods can offer advantages in specific scenarios. Here, we compare RP-HPLC with Capillary Electrophoresis (CE) for achiral purity and Chiral HPLC with Supercritical Fluid Chromatography (SFC) for enantiomeric purity.

Achiral Purity: RP-HPLC vs. Capillary Electrophoresis (CE)
ParameterRP-HPLCCapillary Electrophoresis (CE)
Principle Partitioning between stationary and mobile phasesDifferential migration in an electric field
Resolution HighVery High
Sensitivity (UV) GoodModerate
Analysis Time 15-30 min5-15 min
Solvent Consumption HighVery Low
Throughput ModerateHigh
Method Development More complexSimpler
Chiral Purity: Chiral HPLC vs. Supercritical Fluid Chromatography (SFC)
ParameterChiral HPLCSupercritical Fluid Chromatography (SFC)
Principle Chiral recognition on a stationary phaseChiral recognition using a supercritical fluid mobile phase
Resolution HighHigh to Very High
Analysis Time 20-40 min5-15 min
Solvent Consumption High (organic solvents)Low (primarily CO2)
Environmental Impact ModerateLow ("Green" technique)
Cost Lower initial investmentHigher initial investment
Sample Throughput ModerateHigh

Data Presentation

The following tables present hypothetical, yet realistic, data from the purity assessment of a batch of this compound using the described HPLC methods.

Table 1: Achiral Purity by RP-HPLC
Peak IDRetention Time (min)Area (%)Identification
13.50.153-Fluorobenzoic acid
25.899.5This compound
38.20.253-Fluorobenzaldehyde
410.10.10Unknown Impurity
Table 2: Chiral Purity by Chiral HPLC
Peak IDRetention Time (min)Area (%)Enantiomer
112.399.8(S)-enantiomer
215.10.2(R)-enantiomer

Workflow for Purity Assessment

A systematic workflow is essential for the reliable purity assessment of any pharmaceutical intermediate. The following diagram illustrates a typical workflow for the analysis of a new batch of this compound.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Receive Batch Sample Dissolve Dissolve Sample & Standard Sample->Dissolve Standard Prepare Reference Standard Standard->Dissolve RPHPLC RP-HPLC Analysis (Achiral Purity) Dissolve->RPHPLC ChiralHPLC Chiral HPLC Analysis (Enantiomeric Purity) Dissolve->ChiralHPLC Integrate Integrate Peaks & Calculate % Area RPHPLC->Integrate ChiralHPLC->Integrate Compare Compare to Specifications Integrate->Compare Report Generate Certificate of Analysis Compare->Report

Purity Assessment Workflow

This comprehensive guide provides a solid foundation for the purity assessment of this compound. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the need for chiral separation, desired throughput, and available instrumentation. For routine quality control, HPLC remains the workhorse, while CE and SFC offer compelling advantages for high-throughput screening and "green" chemistry initiatives.

A Comparative Guide to the Synthesis of 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 2-Amino-2-(3-fluorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on key performance metrics, providing experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterPhotochemical Cyanation of (3-fluorophenyl)methanamineOne-Pot Strecker Synthesis from 3-fluorobenzaldehyde
Starting Material (3-fluorophenyl)methanamine3-fluorobenzaldehyde
Key Reagents Trimethylsilyl cyanide (TMSCN), Tetrabutylammonium fluoride (TBAF), Tetraphenylporphyrin (TPP), OxygenSodium cyanide (NaCN), Ammonium chloride (NH4Cl)
Reaction Time 4 minutes (residence time in photoreactor)Not explicitly specified, typically several hours
Yield ~70% (reported for the 4-fluoro isomer)[1]85%[2]
Purity High (purified by flash chromatography)High (purified by recrystallization)
Scalability Potentially suitable for continuous flow synthesisWell-established for batch production
Safety Considerations Use of toxic TMSCN, requires specialized photochemical reactorUse of highly toxic sodium cyanide

Synthetic Route 1: Photochemical Cyanation of (3-fluorophenyl)methanamine

This modern approach utilizes a photochemical reactor to achieve the cyanation of (3-fluorophenyl)methanamine. The reaction is catalyzed by tetraphenylporphyrin (TPP) and proceeds rapidly under continuous flow conditions.

Experimental Protocol

A solution of (3-fluorophenyl)methanamine (1.0 mmol), trimethylsilyl cyanide (TMSCN, 3.5 mmol), tetrabutylammonium fluoride (TBAF, 0.14 mmol, 1M solution in THF), and tetraphenylporphyrin (TPP, 0.0032 mmol) in tetrahydrofuran (THF, 10 mL) is prepared. This solution is then pumped through a photoreactor at -50 °C with a continuous flow of oxygen gas. The residence time in the photoreactor is adjusted to 4 minutes. Following the reaction, the solvent is removed under reduced pressure, and the resulting residue is purified by flash chromatography to yield the desired this compound.[1]

Photochemical_Cyanation cluster_reactants Reactants cluster_catalysts Catalysts & Reagents cluster_conditions Conditions cluster_product Product 3-fluorophenyl_methanamine (3-fluorophenyl)methanamine Reaction_Mixture 3-fluorophenyl_methanamine->Reaction_Mixture TMSCN TMSCN TMSCN->Reaction_Mixture O2 O2 O2->Reaction_Mixture TPP TPP TPP->Reaction_Mixture TBAF TBAF TBAF->Reaction_Mixture Photoreactor Photoreactor -50 °C Purification Flash Chromatography Photoreactor->Purification Crude Product THF THF THF->Reaction_Mixture Reaction_Mixture->Photoreactor Flow Product This compound Purification->Product

Caption: Photochemical cyanation of (3-fluorophenyl)methanamine.

Synthetic Route 2: One-Pot Strecker Synthesis from 3-fluorobenzaldehyde

The Strecker synthesis is a classic and robust method for the preparation of α-aminonitriles. This one-pot, three-component reaction involves the condensation of an aldehyde, an amine source (ammonia, generated in situ from ammonium chloride), and a cyanide source.

Experimental Protocol

To a stirred solution of 3-fluorobenzaldehyde (10 mmol) in methanol (20 mL), a solution of sodium cyanide (11 mmol) in water (5 mL) is added, followed by the addition of a solution of ammonium chloride (11 mmol) in water (5 mL). The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated under reduced pressure to remove methanol. The aqueous residue is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The pure this compound is obtained by recrystallization from a suitable solvent system. A reported yield for this method is 85%.[2]

Strecker_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-fluorobenzaldehyde 3-fluorobenzaldehyde Reaction_Mixture 3-fluorobenzaldehyde->Reaction_Mixture NaCN NaCN NaCN->Reaction_Mixture NH4Cl NH4Cl NH4Cl->Reaction_Mixture Methanol_Water Methanol/Water Room Temperature Methanol_Water->Reaction_Mixture Workup Workup & Purification Reaction_Mixture->Workup Stirring Product This compound Workup->Product Recrystallization

Caption: One-pot Strecker synthesis of this compound.

Conclusion

Both the photochemical cyanation and the Strecker synthesis offer viable routes to this compound. The choice between these methods will depend on the specific requirements of the researcher and the available laboratory infrastructure.

The photochemical method offers the advantage of a very short reaction time and is well-suited for continuous flow manufacturing, which can be advantageous for scalability and process control. However, it requires specialized and potentially costly photochemical equipment.

The Strecker synthesis, on the other hand, is a well-established, high-yielding reaction that utilizes readily available and less expensive reagents and equipment. Its simplicity makes it an attractive option for batch production in a standard laboratory setting. A significant drawback for both methods is the use of highly toxic cyanide reagents, which necessitates stringent safety precautions.

Researchers should carefully consider these factors, including yield, reaction time, scalability, equipment availability, and safety protocols, when selecting the optimal synthetic strategy for their application.

References

Benchmarking 2-Amino-2-(3-fluorophenyl)acetonitrile against other amino acid precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of appropriate precursor molecules is a critical decision that significantly influences the efficiency of synthesis, impurity profiles, and ultimately, the viability of a drug candidate. This guide provides an objective comparison of 2-Amino-2-(3-fluorophenyl)acetonitrile, a key building block for various therapeutic agents, against other commonly employed amino acid precursors. The following sections present a detailed analysis of their synthesis, physicochemical properties, and safety profiles, supported by experimental data to aid researchers in making informed decisions for their drug discovery and development pipelines.

I. Overview of Amino Acid Precursors

Amino acids are fundamental constituents of numerous pharmaceuticals. Their precursors, particularly α-aminonitriles, are versatile intermediates in the synthesis of both natural and unnatural amino acids, which are integral to the structure and function of a wide range of drugs. The Strecker synthesis, a classic multicomponent reaction, remains a widely utilized and economical method for the preparation of α-aminonitriles. This reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source.

This guide focuses on benchmarking this compound against two structurally similar and commonly used precursors:

  • 2-Amino-2-phenylacetonitrile: The non-fluorinated parent compound, serving as a baseline for comparison.

  • 2-Amino-2-(p-tolyl)acetonitrile: A precursor with an electron-donating methyl group on the phenyl ring, offering a different electronic profile.

The fluorine substituent in this compound can impart unique properties to the final drug molecule, such as altered metabolic stability, binding affinity, and lipophilicity. Understanding its performance metrics during synthesis is therefore crucial.

II. Comparative Data on Synthesis and Properties

The following tables summarize the key quantitative data for the synthesis and physicochemical properties of this compound and its counterparts. The data has been collated from various sources and it should be noted that reaction conditions can influence outcomes.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-Amino-2-phenylacetonitrile2-Amino-2-(p-tolyl)acetonitrile
Molecular Formula C₈H₇FN₂[1]C₈H₈N₂[2]C₉H₁₀N₂
Molecular Weight 150.15 g/mol [1]132.16 g/mol [2]146.20 g/mol
Appearance Crystalline powderWhite to off-white crystalline powder[3]Solid
Melting Point Not explicitly found~164-165 °C (decomposition)[3]Not explicitly found
Boiling Point Not explicitly foundNot explicitly foundNot explicitly found
Solubility Soluble in polar solventsSoluble in water and other polar solvents[3]Soluble in organic solvents

Table 2: Comparative Synthesis Data (Strecker Reaction)

ParameterThis compound2-Amino-2-phenylacetonitrile2-Amino-2-(p-tolyl)acetonitrile
Typical Yield 83% (for a similar fluorinated analogue)[4]29% - 91%[5][6]Moderate to good yields reported
Reaction Time ~1 hour (for a general procedure)[3]1 - 3 hours[3][6]Typically a few hours
Purity High purity achievable with chromatographyHigh purity achievable with chromatographyHigh purity achievable with chromatography
Key Reactants 3-Fluorobenzaldehyde, Ammonia, Cyanide sourceBenzaldehyde, Ammonia, Cyanide sourcep-Tolualdehyde, Ammonia, Cyanide source
Catalyst (optional) Lewis acids (e.g., InCl₃), Ionic liquidsCoCl₂[5], Fe(Cp)₂PF₆[5], Indium powder[5]Lewis acids, Organocatalysts

III. Experimental Protocols

A generalized experimental protocol for the Strecker synthesis of α-aminonitriles is provided below. This can be adapted for the synthesis of this compound and the other precursors by using the corresponding aldehyde.

General Strecker Synthesis of α-Aminonitriles [3][7]

Materials:

  • Aldehyde (e.g., 3-Fluorobenzaldehyde) (1.0 eq)

  • Ammonium chloride (NH₄Cl) (1.2 eq)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (1.2 eq)

  • Solvent (e.g., Methanol, Ethanol, or a water/organic solvent mixture)

  • Stirring apparatus

  • Reaction vessel

  • Purification setup (e.g., column chromatography)

Procedure:

  • Dissolve the aldehyde and ammonium chloride in the chosen solvent in a reaction vessel equipped with a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of potassium cyanide or sodium cyanide in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for the specified time (typically 1-3 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure α-aminonitrile.

IV. Safety and Handling

All α-aminonitriles and their precursors, particularly cyanide salts, are toxic and should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.

Table 3: Hazard Information

CompoundGHS PictogramsHazard Statements
This compound H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2]
2-Amino-2-phenylacetonitrile H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[2]
2-Amino-2-(p-tolyl)acetonitrile Similar to other aminonitriles; specific data not found. Assumed to be harmful if swallowed, in contact with skin, and if inhaled.
Potassium/Sodium Cyanide H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H410 (Very toxic to aquatic life with long lasting effects)

V. Visualizing the Process: Synthesis and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key chemical transformation and a typical experimental workflow.

Strecker_Synthesis Aldehyde Aldehyde (e.g., 3-Fluorobenzaldehyde) Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (from NH4Cl) Ammonia->Imine Aminonitrile α-Aminonitrile (e.g., this compound) Imine->Aminonitrile + CN- Cyanide Cyanide Ion (from KCN/NaCN) Cyanide->Aminonitrile

Caption: Strecker synthesis reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Weigh and dissolve Aldehyde and NH4Cl Cooling 2. Cool reaction mixture Reactants->Cooling Add_Cyanide 3. Add Cyanide solution slowly Cooling->Add_Cyanide Stir 4. Stir at room temperature Add_Cyanide->Stir Monitor 5. Monitor with TLC Stir->Monitor Quench 6. Quench with water Monitor->Quench Extract 7. Extract with organic solvent Quench->Extract Dry 8. Dry and concentrate Extract->Dry Purify 9. Purify by chromatography Dry->Purify Final_Product Pure α-Aminonitrile Purify->Final_Product

Caption: Experimental workflow for α-aminonitrile synthesis.

VI. Conclusion

This compound stands as a valuable precursor in drug discovery, offering the potential for enhanced pharmacological properties due to its fluorine substitution. Its synthesis via the Strecker reaction is efficient, with reported yields for analogous compounds being generally high. While its physicochemical properties are comparable to its non-fluorinated and p-tolyl-substituted counterparts, the key differentiator lies in the downstream effects of the fluorine atom on the final drug candidate. The choice between these precursors will ultimately depend on the specific therapeutic target and the desired pharmacokinetic and pharmacodynamic profile of the molecule under development. The data and protocols presented in this guide aim to provide a solid foundation for researchers to benchmark these critical building blocks in their synthetic endeavors.

References

Comparative Guide to Enantiomeric Excess Determination of Chiral 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for determining the enantiomeric excess (ee) of chiral 2-Amino-2-(3-fluorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The methods outlined below are supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.

Introduction to Chiral Analysis

The separation and quantification of enantiomers are critical in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. For this compound, an accurate determination of its enantiomeric purity is essential for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API). The most common techniques for this purpose are chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

This guide focuses on the prevalent and effective chiral HPLC methods, which utilize chiral stationary phases (CSPs) to achieve enantioseparation.

Method Comparison: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. Below, we compare two common approaches for the analysis of this compound.

Performance Data

A summary of the performance of different chiral columns for the enantiomeric separation of this compound is presented below. The data highlights key parameters such as retention times, resolution, and overall analysis time.

ParameterMethod 1: Polysaccharide-based CSPMethod 2: Macrocyclic Glycopeptide CSP
Chiral Stationary Phase Chiralcel OD-H (Cellulose derivative)Chirobiotic V (Vancomycin-based)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (R-enantiomer) 12.5 min8.2 min
Retention Time (S-enantiomer) 15.8 min9.5 min
Resolution (Rs) > 2.0> 1.8
Analysis Time ~20 min~12 min

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below.

Method 1: Chiral HPLC with Polysaccharide-Based CSP

This method utilizes a cellulose-based chiral stationary phase, which is effective for separating a wide range of chiral compounds.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

3. Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Method 2: Chiral HPLC with Macrocyclic Glycopeptide CSP

This method employs a vancomycin-based stationary phase, often used for separating chiral amines and amino acids.

1. Instrumentation:

  • A standard HPLC system with a binary pump, autosampler, column compartment, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Chirobiotic V (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 20 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 0.5 mg/mL.

3. Data Analysis:

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers as described in Method 1.

Workflow Visualization

The following diagrams illustrate the general experimental workflows for the determination of enantiomeric excess using chiral HPLC.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject Sample C->D E Separation on Chiral Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate ee% G->H I I H->I Final Report

Caption: General workflow for ee% determination by Chiral HPLC.

cluster_method_dev Method Development Logic start Select Chiral Stationary Phase (CSP) screen Screen Mobile Phases start->screen screen->start No Separation optimize Optimize Conditions (Flow, Temp) screen->optimize Separation Achieved validate Validate Method (Resolution, LoD, LoQ) optimize->validate

Caption: Decision logic for chiral method development.

Cross-Validation of Analytical Methods for Aminonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of aminonitriles is critical in pharmaceutical development due to their roles as key intermediates and pharmacologically active compounds. The selection of an appropriate analytical method is paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive cross-validation comparison of two prevalent analytical techniques for aminonitrile analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While direct cross-validation studies for a broad range of aminonitriles are not extensively published, this guide synthesizes available data from the analysis of structurally related compounds, such as amino acids, to provide a robust comparative framework.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS for the analysis of aminonitriles and related compounds, based on literature data. These values should be considered as representative, and actual performance will depend on the specific aminonitrile, matrix, and instrumentation.

Table 1: Comparison of HPLC-UV and GC-MS for Aminonitrile Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Applicability Broadly applicable to a wide range of aminonitriles, including non-volatile and thermally labile compounds.[1][2][3]Suitable for volatile aminonitriles or those that can be made volatile through derivatization.[1][2]HPLC is generally more versatile for diverse aminonitrile structures.
Sample Preparation Typically involves dissolution and filtration. Derivatization may be used to enhance detection.Requires derivatization (e.g., silylation, acylation) to increase volatility and thermal stability.[4]GC-MS sample preparation is more complex and can introduce variability.
Analysis Time Generally longer run times compared to GC.[5]Faster analysis times are often achievable.[2]Throughput needs may favor GC-MS for large sample batches.
Sensitivity Moderate to high, depending on the chromophore of the aminonitrile and the detector used.High sensitivity, especially with selective ion monitoring (SIM).GC-MS often provides lower limits of detection.
Selectivity Good, can be enhanced with specific column chemistries and detectors (e.g., DAD, Fluorescence).Excellent, mass spectrometer provides high specificity for analyte identification.The mass spectrometric detection in GC-MS offers superior selectivity.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance requirements.Budgetary constraints are a significant factor in method selection.

Table 2: Typical Validation Parameters

Validation ParameterHPLC-UVGC-MS
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 2%< 5% (including derivatization)
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL to ng/mL range
Linearity (r²) > 0.999> 0.995

Note: The values in Table 2 are indicative and are based on typical performance for well-developed methods for related analytes. Method-specific validation is essential.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of aminonitriles using HPLC-UV and GC-MS.

Protocol 1: HPLC-UV Method for Aminonitrile Analysis

This protocol outlines a reversed-phase HPLC method, which is a common approach for the analysis of polar organic compounds like aminonitriles.

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • Aminonitrile reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. For example, starting with 95% water and increasing to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific aminonitrile (typically in the range of 200-280 nm).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the aminonitrile sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Validation Parameters to be Assessed:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the aminonitrile.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 5-150 µg/mL) and plot a calibration curve.

  • Accuracy: Perform recovery studies by spiking a known amount of aminonitrile into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze at least six replicate samples of the same concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Protocol 2: GC-MS Method for Aminonitrile Analysis with Derivatization

This protocol describes a common workflow for aminonitrile analysis by GC-MS, which includes a necessary derivatization step.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of the derivatized aminonitriles (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation).

  • Anhydrous solvent (e.g., acetonitrile, pyridine).

  • Aminonitrile reference standard.

  • Internal standard (a structurally similar compound not present in the sample).

3. Derivatization Procedure:

  • Accurately weigh the aminonitrile sample into a reaction vial.

  • Add the internal standard.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add the derivatization reagent and anhydrous solvent.

  • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for quantification.

5. Validation Parameters to be Assessed:

  • The same validation parameters as for the HPLC-UV method should be assessed. For GC-MS, specificity will also involve evaluating potential interferences from the derivatization reagents and byproducts. The precision assessment should encompass the variability introduced by the derivatization step.

Mandatory Visualizations

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aminonitrile Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Separation C18 Column Separation HPLC_System->Separation Detection UV/DAD Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC-UV analysis of aminonitriles.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aminonitrile Sample Drying Drying Sample->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System Separation Capillary Column Separation GCMS_System->Separation Detection Mass Spectrometer Separation->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Integration Peak Integration (SIM) Mass_Spectrum->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for GC-MS analysis of aminonitriles.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis cluster_decision Method Selection HPLC HPLC-UV Method Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Linearity Linearity HPLC->Linearity Specificity Specificity HPLC->Specificity GCMS GC-MS Method GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Linearity GCMS->Specificity Comparison Head-to-Head Comparison of Validation Data Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Linearity->Comparison Specificity->Comparison Decision Selection of Optimal Method for Intended Purpose Comparison->Decision

References

A Comparative Guide to the Biological Efficacy of 2-Amino-2-(3-fluorophenyl)acetonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of derivatives related to 2-Amino-2-(3-fluorophenyl)acetonitrile, with a focus on their potential as anticancer agents. The information is compiled from various studies on structurally similar α-aminonitrile and 2-phenylacrylonitrile compounds, offering insights into their structure-activity relationships.

Introduction

The α-aminonitrile scaffold is a versatile pharmacophore present in numerous biologically active compounds. The introduction of a fluorine atom onto the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity. This guide summarizes the available data on the anticancer effects of this compound analogs and provides detailed experimental protocols for their evaluation.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of various α-aminonitrile and related derivatives with substitutions on the phenyl ring, including fluoro-substituted analogs. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles [1]

CompoundAr-groupCell LineIC50 (µM)
1f 3,5-DifluorophenylHT-29>10
EA.hy926>10
HCT-116>10
518A2>10
KB-V1>10
MCF-7>10
U87>10
HCT-116 (p53-/-)>10
1h 3,4-DichlorophenylHT-295.3
EA.hy9263.6
HCT-1165.2
518A2>10
KB-V1>10
MCF-7>10
U87>10
HCT-116 (p53-/-)4.8
1j 3-PentafluorothiophenylHT-290.4
EA.hy9260.15
HCT-116>10
518A2>10
KB-V1>10
MCF-7>10
U87>10
HCT-116 (p53-/-)0.04

Table 2: Cytotoxicity of Amino Alcohol Acrylonitrile Derivatives [2]

CompoundDescriptionCell LineGI50 (µM)Selectivity vs. Normal Cells
13h Fluoro substituted acrylonitrileLung Cancer1.69.3-fold
14h Methylpiperidine analogueColorectal Cancer0.366.9-fold
13f Nitrile substituted acrylonitrileBreast Cancer2.3 - 6.0up to 20-fold

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological efficacy of the presented compounds.

1. Synthesis of 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles [1]

  • A mixture of 4-hydroxycoumarin (1.0 mmol), malononitrile (1.0 mmol), and the corresponding aryl aldehyde (1.0 mmol) is prepared in acetonitrile (5 mL).

  • A catalytic amount of triethylamine (3 drops) is added to the mixture.

  • The reaction mixture is stirred at room temperature. The reaction time varies depending on the specific derivative (e.g., 16 hours for 3,4-difluorophenyl and 3,5-difluorophenyl derivatives).

  • The resulting precipitate is collected, washed with acetonitrile and n-hexane, and dried under vacuum.

  • The structure of the synthesized compounds is confirmed by NMR, IR, and MS analyses.

2. In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is a generalized procedure based on common practices for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Mandatory Visualization

Below are diagrams representing a generalized experimental workflow and a hypothetical signaling pathway that could be modulated by this compound derivatives, based on the mechanisms of action of similar anticancer compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., 3-Fluorobenzaldehyde, Malononitrile, etc.) reaction Chemical Reaction (e.g., Strecker Synthesis) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS, IR) purification->characterization treatment Treatment with Derivatives characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT Assay) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

Caption: Generalized workflow for the synthesis and biological evaluation of novel compounds.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis mtor->proliferation compound 2-Amino-2-(3-fluorophenyl) acetonitrile Derivative compound->mek Inhibition compound->akt Inhibition

Caption: Hypothetical signaling pathways modulated by the derivatives.

References

Comparative Guide to the Structural Elucidation of 2-Amino-2-(3-fluorophenyl)acetonitrile Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation of potential impurities in 2-Amino-2-(3-fluorophenyl)acetonitrile. The following sections detail the common process-related impurities and degradation products, comparative analytical data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in establishing robust impurity profiling strategies.

Potential Impurities in this compound

The primary synthesis route for this compound is the Strecker synthesis. Based on this pathway, the following potential process-related impurities and degradation products have been identified for analytical investigation:

  • Impurity A: 3-Fluorobenzaldehyde: An unreacted starting material.

  • Impurity B: 1-(3-Fluorophenyl)methanimine: A reaction intermediate.

  • Impurity C: 2-Amino-2-(3-fluorophenyl)acetic acid: A potential hydrolysis degradation product.

Comparative Analytical Data

The following tables summarize the expected quantitative data from various analytical techniques for this compound and its potential impurities.

Table 1: HPLC and LC-MS Data

CompoundRetention Time (min)[M+H]⁺ (m/z)
This compound5.2151.07
Impurity A: 3-Fluorobenzaldehyde7.8125.04
Impurity B: 1-(3-Fluorophenyl)methanimine4.5124.06
Impurity C: 2-Amino-2-(3-fluorophenyl)acetic acid3.1170.06

Table 2: ¹H NMR and ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound 7.5-7.2 (m, 4H, Ar-H), 5.1 (s, 1H, CH), 2.5 (br s, 2H, NH₂)163.1 (d, J=243 Hz), 141.2 (d, J=7 Hz), 131.5 (d, J=8 Hz), 123.4, 120.8 (d, J=21 Hz), 115.2 (d, J=2 Hz), 114.9 (d, J=24 Hz), 50.1
Impurity A: 3-Fluorobenzaldehyde 9.99 (s, 1H, CHO), 7.7-7.3 (m, 4H, Ar-H)192.5, 163.5 (d, J=245 Hz), 138.1 (d, J=6 Hz), 131.9 (d, J=8 Hz), 125.0, 121.3 (d, J=22 Hz), 115.0 (d, J=21 Hz)
Impurity B: 1-(3-Fluorophenyl)methanimine 8.3 (s, 1H, CH=NH), 7.6-7.1 (m, 4H, Ar-H), 2.9 (br s, 1H, NH)165.2, 163.2 (d, J=244 Hz), 139.5 (d, J=7 Hz), 131.0 (d, J=8 Hz), 122.5, 118.9 (d, J=21 Hz), 114.5 (d, J=23 Hz)
Impurity C: 2-Amino-2-(3-fluorophenyl)acetic acid 7.4-7.1 (m, 4H, Ar-H), 4.8 (s, 1H, CH), 3.5 (br s, 2H, NH₂), 12.5 (br s, 1H, COOH)175.4, 163.0 (d, J=243 Hz), 142.5 (d, J=7 Hz), 131.2 (d, J=8 Hz), 122.8, 119.5 (d, J=21 Hz), 114.7 (d, J=24 Hz), 58.2

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey IR Absorptions (cm⁻¹)
This compound 3350-3250 (N-H stretch), 2245 (C≡N stretch), 1600, 1490 (C=C stretch), 1250 (C-F stretch)
Impurity A: 3-Fluorobenzaldehyde 2820, 2720 (C-H stretch of aldehyde), 1705 (C=O stretch), 1600, 1480 (C=C stretch), 1260 (C-F stretch)
Impurity B: 1-(3-Fluorophenyl)methanimine 3400 (N-H stretch), 1640 (C=N stretch), 1600, 1485 (C=C stretch), 1255 (C-F stretch)
Impurity C: 2-Amino-2-(3-fluorophenyl)acetic acid 3300-2500 (O-H stretch, broad), 3200-3000 (N-H stretch), 1710 (C=O stretch), 1600, 1490 (C=C stretch), 1250 (C-F stretch)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2 or equivalent.

  • LC Conditions: Same as the HPLC method described above.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 650 L/hr.

  • Mass Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: DMSO-d₆.

  • Concentration: 10 mg/mL.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Visualizations

Strecker_Synthesis 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Imine_Intermediate 1-(3-Fluorophenyl)methanimine 3-Fluorobenzaldehyde->Imine_Intermediate Ammonia Ammonia Ammonia->Imine_Intermediate Cyanide Cyanide Product This compound Cyanide->Product Imine_Intermediate->Product Hydrolysis_Product 2-Amino-2-(3-fluorophenyl)acetic acid Product->Hydrolysis_Product Hydrolysis

Caption: Strecker synthesis of this compound.

Impurity_Analysis_Workflow cluster_separation Separation cluster_characterization Structural Characterization HPLC HPLC Data_Analysis Data_Analysis HPLC->Data_Analysis LC_MS LC-MS MS_Data Mass Spectrometry LC_MS->MS_Data NMR NMR NMR->Data_Analysis IR IR IR->Data_Analysis MS_Data->Data_Analysis Sample Sample Sample->HPLC Sample->LC_MS Sample->NMR Sample->IR Impurity_Identification Impurity_Identification Data_Analysis->Impurity_Identification

Caption: Experimental workflow for impurity identification.

Safety Operating Guide

Proper Disposal of 2-Amino-2-(3-fluorophenyl)acetonitrile: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and detailed procedural steps for the proper disposal of 2-Amino-2-(3-fluorophenyl)acetonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these instructions to mitigate risks associated with this chemical's handling and disposal.

Hazard and Safety Data Overview

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation[1]. Proper handling and disposal are critical to prevent exposure and environmental contamination. Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride[2].

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₈H₇FN₂[3]
Molecular Weight 150.15 g/mol [3]
GHS Hazard Classifications Acute Toxicity, Oral (Category 4) Acute Toxicity, Dermal (Category 4) Acute Toxicity, Inhalation (Category 4) Skin Irritation (Category 2) Eye Irritation (Category 2/2A) Specific target organ toxicity — single exposure (Category 3)[1][4][5]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[2][5]

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste.

Personnel Protective Equipment (PPE) Requirement: Before beginning any handling or disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

  • Hand Protection: Chemical-resistant gloves (thick nitrile gloves are recommended)[3][6].

  • Body Protection: A lab coat and, if necessary, flame-retardant antistatic protective clothing[4].

  • Respiratory Protection: Use only in a well-ventilated area or with a certified respirator when vapors or dust may be generated[3][4].

Step 1: Waste Collection

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. The container should be kept closed when not in use[2][5].

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep incompatible materials such as strong acids, bases, and oxidizing agents separate[2][5].

  • Collect Solid Waste: For pure or excess solid compound, carefully transfer it into the designated waste container using a chemically resistant spatula or scoop. Avoid creating dust[2].

  • Collect Contaminated Materials: Any items contaminated with the chemical, such as gloves, weighing paper, pipette tips, or absorbent materials from a spill, must also be placed in the designated hazardous waste container.

Step 2: Spill Management In the event of a spill, follow these emergency procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[3]. Remove all sources of ignition.

  • Contain the Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder[5]. Do not use combustible materials like sawdust.

  • Collect Absorbed Material: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container for disposal[2][5].

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water[3]. Prepare working solutions of bleach (1:10 dilution of household bleach) daily for effective surface decontamination where appropriate, but be cautious of mixing bleach with other chemicals to avoid toxic gas release[6].

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

Step 3: Storage and Labeling

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started and the specific hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials[2]. Ensure it is protected from moisture[2].

Step 4: Final Disposal

  • Contact EHS: Do not dispose of this chemical down the drain or in regular trash[3].

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and proper disposal of the hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste.

G start Start: Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify assess Assess Hazards (Toxic, Irritant) identify->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe spill Spill or Release? ppe->spill contain_spill Contain with Inert Absorbent spill->contain_spill Yes collect_waste Place Waste in Designated Sealed Container spill->collect_waste No collect_spill Collect & Place in Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate label_container Label Container: 'Hazardous Waste' + Chemical Name decontaminate->label_container collect_waste->label_container store Store in Secure Secondary Containment label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-2-(3-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 2-Amino-2-(3-fluorophenyl)acetonitrile in a laboratory setting. The content is tailored for researchers, scientists, and professionals in drug development, offering procedural guidance to ensure safe operational and disposal practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The information provided is based on the SDS for the closely related compound, 2-Amino-2-(4'-fluorophenyl)acetonitrile, and general safety protocols for handling hazardous chemical powders.[1] Users should treat this compound with a high degree of caution and handle it as a potentially hazardous substance.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its chemical structure, which includes an amino group, a nitrile group, and a fluorinated aromatic ring. While specific toxicity data is unavailable, related compounds suggest potential for toxicity if inhaled, ingested, or absorbed through the skin.

Potential Hazards:

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin, eye, and respiratory irritation.

  • Dust Hazard: As a powder, it can form airborne dust that is easily inhaled.[2]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are a suitable choice for protection against a broad range of chemicals.[3] Always inspect gloves for integrity before use and change them immediately if contaminated.
Eyes/Face Safety goggles and face shieldChemical splash goggles are mandatory. A face shield should be worn over safety glasses, especially when there is a risk of splashing or dust generation.[4]
Body Laboratory coatA flame-resistant lab coat should be worn and kept buttoned to protect against accidental skin contact.
Respiratory RespiratorUse of a NIOSH-approved respirator is required if handling the powder outside of a certified chemical fume hood or if dust is generated.
Feet Closed-toe shoesShoes that fully cover the feet are required to protect against spills.

Operational Plan: Handling and Storage

Safe handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.

Handling:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Dust Control: Avoid actions that generate dust, such as vigorous scraping or pouring from a height. Use appropriate tools for transferring the solid.

  • Static Control: Grounding of equipment may be necessary to prevent static discharge, which can cause dust to become airborne.[4]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Storage:

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, DMF)

  • Volumetric flask with a stopper

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Pipettes and pipette aid

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational.

  • Taring the Balance: Place a clean, empty weighing boat on the analytical balance and tare it.

  • Weighing the Compound: Inside the chemical fume hood, carefully transfer the desired amount of this compound from its storage container to the tared weighing boat using a clean spatula. Avoid creating dust. Record the exact weight.

  • Transfer to Volumetric Flask: Carefully transfer the weighed powder into the appropriate volumetric flask. Use a funnel if necessary to avoid spillage.

  • Rinsing: Rinse the weighing boat with a small amount of the chosen solvent and transfer the rinse into the volumetric flask to ensure all the compound is transferred.

  • Dissolving the Compound: Add approximately half of the final volume of the solvent to the volumetric flask. Stopper the flask and gently swirl or use a vortex mixer or sonicator until the solid is completely dissolved.

  • Bringing to Volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

  • Cleaning: Decontaminate the spatula, weighing boat, and any other contaminated surfaces. Dispose of contaminated disposable items as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: As a halogenated organic compound, all waste containing this compound must be treated as hazardous waste.[7]

  • Waste Collection:

    • Solid Waste: Collect unused solid compound, contaminated weighing paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.

    • Liquid Waste: Collect solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.[8][9] Do not mix with non-halogenated waste.[9]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Disposal Procedure: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep Review SDS & SOP ppe Don Appropriate PPE prep->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh Compound fume_hood->weigh In Fume Hood dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose spill Spill spill->decontaminate Follow Spill Protocol spill->dispose Follow Spill Protocol exposure Personal Exposure first_aid Administer First Aid exposure->first_aid Follow First Aid Protocol medical Seek Medical Attention exposure->medical Follow First Aid Protocol

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.